Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Description
BenchChem offers high-quality Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-27(2,3)35-26(33)29-14-12-17(13-15-29)23(24(30)31)28-25(32)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,17,22-23H,12-16H2,1-3H3,(H,28,32)(H,30,31)/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJZZVCJRHLAGA-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in Peptide Therapeutics
The following technical guide details the chemical profile, synthesis applications, and strategic utility of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in modern drug development.
Executive Summary
Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (CAS: 204058-24-2) is a specialized unnatural amino acid building block used in Solid-Phase Peptide Synthesis (SPPS).[1] Structurally, it consists of a glycine backbone substituted at the
In medicinal chemistry, this residue serves as a critical peptidomimetic scaffold .[2] It introduces a conformationally constrained, basic side chain (upon Boc removal) that mimics the charge properties of Arginine or Lysine but with significantly reduced entropic penalty upon binding to biological targets. Its inclusion in peptide sequences is a proven strategy to enhance metabolic stability, receptor selectivity, and oral bioavailability.
Chemical Constitution & Profile[2][3][4]
To effectively utilize this compound, researchers must understand its orthogonal protection scheme. The molecule features three distinct functional regions: the backbone protection (Fmoc), the reactive core (Glycine), and the side-chain protection (Boc).
Structural Specifications
| Feature | Specification |
| Systematic Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid |
| Common Name | Fmoc-4-piperidyl-DL-glycine; Fmoc-Pip(Boc)-Gly-OH |
| CAS Number | 204058-24-2 |
| Molecular Formula | C₂₇H₃₂N₂O₆ |
| Molecular Weight | 480.55 g/mol |
| Stereochemistry | DL (Racemic): Contains a 50:50 mixture of R and S enantiomers at the |
| Solubility | Soluble in DMF, DMSO, NMP; sparingly soluble in water. |
Orthogonal Protection Strategy
The utility of this compound relies on the differential stability of its protecting groups:
-
Fmoc (Base-Labile): Protects the
-amino group.[4] Removed by secondary amines (e.g., Piperidine) during chain elongation.[4]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Boc (Acid-Labile): Protects the piperidine nitrogen. Stable to basic Fmoc deprotection conditions but cleaved by Trifluoroacetic Acid (TFA) during final resin cleavage.
Structural Visualization
The following diagram illustrates the chemical connectivity and the orthogonal cleavage triggers.
Figure 1: Structural breakdown of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine highlighting orthogonal protection groups.[5]
Strategic Applications in Drug Design
Peptidomimetics & Conformational Constraint
Replacing flexible residues (like Lysine) with Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine restricts the conformational space of the peptide.
-
Mechanism: The piperidine ring locks the side chain into a specific chair conformation.
-
Benefit: This reduces the entropy loss upon binding to a receptor (e.g., GPCRs or Proteases), potentially increasing binding affinity (
) by orders of magnitude.
Improving Pharmacokinetics (PK)
-
Proteolytic Stability: As a non-natural amino acid, the piperidyl-glycine residue is poorly recognized by endogenous proteases (trypsin/chymotrypsin), extending the plasma half-life of the therapeutic peptide.
-
Basicity: Upon Boc removal, the secondary amine of the piperidine (
) is positively charged at physiological pH, improving solubility and facilitating interaction with negatively charged pockets in target proteins.
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
Expert Insight: The "DL" designation indicates a racemic mixture. Using this in SPPS will generate diastereomers if the peptide contains other chiral centers. For early-stage library screening, this increases chemical diversity. For lead optimization, separation of isomers via HPLC is required post-synthesis.
Coupling Protocol (Standard Fmoc Chemistry)
This residue is sterically bulkier than alanine but couples efficiently using standard activation methods.
Reagents:
-
Activator: HATU or HBTU (0.95 eq relative to AA).
-
Base: DIPEA (2.0 eq).
-
Solvent: DMF (Anhydrous).
Step-by-Step Workflow:
-
Resin Preparation: Swell resin (e.g., Wang or Rink Amide) in DMF for 20 minutes.
-
Fmoc Deprotection (Previous Cycle): Treat resin with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Activation: Dissolve Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (3.0 eq) and HATU (2.85 eq) in DMF. Add DIPEA (6.0 eq) immediately before adding to resin.
-
Note: Pre-activation time should not exceed 2 minutes to prevent racemization (though less critical for a DL mixture).
-
-
Coupling: Shake/agitate at room temperature for 45–60 minutes.
-
Monitoring: Verify coupling efficiency using the Kaiser Test (Ninhydrin). If blue (incomplete), re-couple using PyBOP.
Cleavage & Global Deprotection
This step removes the resin linker and the side-chain Boc group simultaneously.
Cocktail Composition (Reagent K mimic):
-
TFA (Trifluoroacetic Acid): 92.5%
-
TIS (Triisopropylsilane): 2.5% (Scavenger for carbocations)
-
Water: 2.5%[6]
-
DODT (2,2'-(Ethylenedioxy)diethanethiol): 2.5% (If Trp/Met are present)
Procedure:
-
Incubate peptide-resin in the cleavage cocktail for 2–3 hours.
-
Precipitate the filtrate in cold diethyl ether.
-
Centrifuge and wash the pellet 3x with ether.
-
Lyophilize from water/acetonitrile.
Synthesis Logic Diagram
Figure 2: SPPS workflow for integrating Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine.
Handling & Storage (Self-Validating Safety)
-
Storage: Store at +2°C to +8°C. Keep desiccated.
-
Stability Check: Before use, dissolve a small amount in DMF. The solution should be clear. Turbidity indicates moisture contamination or hydrolysis.
-
Safety: The Fmoc group is stable, but the compound is an irritant. Standard PPE (gloves, goggles) is mandatory.
References
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. (Contextual grounding for Orthogonal Protection).
Sources
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (S)-A-FMOC-D-BOC-4-PIPERIDYLGLYCINE | 204058-24-2 [chemicalbook.com]
- 4. chempep.com [chempep.com]
- 5. connectsci.au [connectsci.au]
- 6. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
Introduction: A Versatile Building Block for Advanced Peptide Synthesis
An In-depth Technical Guide to Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine (CAS 204058-24-2)
Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine, identified by CAS number 204058-24-2, is a specialized amino acid derivative that serves as a crucial building block in modern peptide chemistry.[1][] Its unique structure, featuring a glycine core modified with a dual-protected piperidinyl moiety, makes it an invaluable tool for researchers and drug development professionals. This guide provides a comprehensive overview of its chemical properties, strategic applications, and the underlying principles that govern its use in the synthesis of complex peptides and peptidomimetics. The incorporation of the piperidine ring is particularly significant, as this structural motif is known to enhance the pharmacological properties of peptide-based drug candidates.[1]
This derivative is specifically designed for use in Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS), the dominant methodology for the routine synthesis of peptides.[][4] The strategic placement of two distinct and orthogonal protecting groups—the base-labile Fmoc group on the alpha-amino group and the acid-labile tert-butyloxycarbonyl (Boc) group on the piperidine nitrogen—allows for precise, stepwise control over the peptide chain elongation process.[][5]
Core Compound Specifications
A summary of the key physicochemical properties of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine is presented below. These parameters are critical for its handling, reaction setup, and quality control.
| Property | Value |
| CAS Number | 204058-24-2[6] |
| Molecular Formula | C₂₇H₃₂N₂O₆[][6] |
| Molecular Weight | 480.55 g/mol [][6] |
| Appearance | White powder[] |
| Purity (Typical) | ≥ 99% (by HPLC)[] |
| IUPAC Name | (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid[] |
| Storage Conditions | 2-8 °C, protect from moisture and light[][] |
Chemical Structure
The molecular architecture is central to the functionality of this reagent. The diagram below illustrates the key components: the glycine backbone, the piperidine side chain, and the orthogonally protected amino groups.
Caption: Chemical structure of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine.
The Pillar of SPPS: Orthogonal Protection Strategy
The success of modern peptide synthesis hinges on the concept of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others. This compound is a prime example of this principle.
The Fmoc Group: A Base-Labile Gatekeeper
The 9-fluorenylmethoxycarbonyl (Fmoc) group safeguards the α-amino group of the glycine residue.[] Its primary advantage lies in its lability under mild basic conditions, a stark contrast to the harsh acidic conditions required for the older Boc/Bzl strategy.[5][] This mildness is crucial for preserving the integrity of acid-sensitive functionalities that may be present elsewhere in the peptide sequence.[][8]
Deprotection is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[9][10] The mechanism proceeds via a β-elimination reaction, which is initiated by the abstraction of the acidic proton on the fluorenyl ring system.[4] This process releases the free amine for the next coupling step and generates dibenzofulvene (DBF), which is scavenged by the piperidine to prevent side reactions.[4]
Caption: Standard SPPS cycle workflow.
Experimental Protocol: Coupling Reaction
Causality: The goal is to form a peptide bond between the free N-terminus of the resin-bound peptide and the carboxylic acid of the incoming Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine. The carboxylic acid must first be activated to a more reactive species to facilitate this amide bond formation under mild conditions. Reagents like N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure® are commonly used for this in-situ activation, minimizing side reactions and racemization. [4] Methodology:
-
Resin Preparation: Start with the peptide-resin from the previous cycle, which has undergone Fmoc deprotection and washing, presenting a free N-terminal amine.
-
Activation Solution: In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine and 3-5 equivalents of an activator like OxymaPure® in DMF.
-
Initiate Activation: Add 3-5 equivalents of DIC to the activation solution and allow it to pre-activate for 5-10 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the reaction vessel containing the peptide-resin.
-
Reaction: Agitate the mixture at room temperature (or with microwave assistance for accelerated synthesis) for 1-2 hours. [4]6. Monitoring: Perform a qualitative test (e.g., ninhydrin test) to confirm the complete consumption of the free amine, ensuring the coupling reaction has gone to completion. [8]7. Washing: After completion, filter the resin and wash it thoroughly with DMF and then Isopropanol (IPA) to remove excess reagents and byproducts. [9]
Experimental Protocol: Fmoc Deprotection
Causality: To elongate the peptide chain, the Fmoc group protecting the newly incorporated residue's N-terminus must be removed to expose the amine for the next coupling reaction. This step must be efficient and clean to avoid deletion sequences in the final peptide. [4] Methodology:
-
Initial Treatment: Add a solution of 20% piperidine in DMF to the washed peptide-resin. [9]Use a volume sufficient to fully swell the resin (approx. 10 mL per gram of resin). [9]2. Reaction Time: Agitate the slurry for 3-5 minutes. [9]3. Drain and Repeat: Filter the solution from the resin. A second treatment with fresh 20% piperidine in DMF for 7-10 minutes is generally performed to ensure complete deprotection, especially for sterically hindered residues. [9]4. Monitoring (Optional): The filtrate can be collected and its UV absorbance measured (around 266-301 nm) to quantify the amount of DBF-piperidine adduct, which allows for real-time monitoring of the deprotection efficiency. [10]5. Washing: Thoroughly wash the resin with DMF and IPA alternately until the filtrate is neutral to remove all traces of piperidine, which would otherwise interfere with the subsequent coupling step. [9]
Ensuring Quality: Analytical Characterization
Rigorous quality control is essential for any synthetic building block. The identity and purity of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine are typically confirmed using a combination of chromatographic and spectroscopic methods.
| Analytical Method | Purpose | Expected Outcome |
| Reverse-Phase HPLC | Assess purity and identify impurities. | A major peak corresponding to the product, with purity typically >99%. [] |
| Mass Spectrometry (MS) | Confirm molecular weight and identity. | A measured mass that matches the theoretical mass of 480.55 Da (e.g., observing the [M+H]⁺ ion at m/z 481.6). |
| NMR Spectroscopy | Confirm chemical structure and rule out isomers. | Characteristic peaks corresponding to the protons of the Fmoc, Boc, glycine, and piperidine moieties. |
References
-
LifeTein®. (n.d.). Basic Peptides synthesis introduction. Retrieved from [Link]
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
-
Wade, J. D., & Ghadessy, F. J. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry, 72(12), 941-949. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorenylmethylmethoxycarbonyl (Fmoc) solid phase peptide synthesis.... Retrieved from [Link]
-
Avendaño, F., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2973. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lifetein.com [lifetein.com]
- 6. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | CAS 204058-24-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 8. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 9. chempep.com [chempep.com]
- 10. connectsci.au [connectsci.au]
A Technical Guide to the Orthogonal Role of the Boc Protecting Group in Fmoc-Based Glycine Incorporation for Peptide Synthesis
An In-depth Technical Guide:
Abstract: In the intricate field of solid-phase peptide synthesis (SPPS), the strategic use of orthogonal protecting groups is paramount for achieving high-purity, complex peptide sequences. While the Fluorenylmethoxycarbonyl (Fmoc) strategy is the predominant method for Nα-amino protection, the acid-labile tert-Butyloxycarbonyl (Boc) group retains a critical and nuanced role. This guide provides an in-depth technical analysis of the specific function of the Boc protecting group in the context of incorporating glycine residues within an Fmoc-based synthetic framework. We will dissect the chemical principles of orthogonality, explore the mechanisms of protection and deprotection, and provide field-proven protocols to empower researchers, scientists, and drug development professionals with the expertise to leverage this powerful synthetic combination.
Chapter 1: The Pillars of Modern Peptide Synthesis: Fmoc vs. Boc Strategies
The success of any peptide synthesis hinges on the precise and controlled formation of amide bonds. This necessitates the use of temporary protecting groups for the Nα-amino function of the incoming amino acid to prevent uncontrolled polymerization.[1] The two dominant strategies in modern peptide chemistry are based on the Fmoc and Boc protecting groups, which differ fundamentally in their chemical lability.[2]
-
The Fmoc Strategy: This approach employs the base-labile Fmoc group for Nα-amino protection. Deprotection is typically achieved using a solution of a secondary amine, such as 20% piperidine in dimethylformamide (DMF).[] The side chains of trifunctional amino acids are protected with acid-labile groups (e.g., tert-butyl (tBu), trityl (Trt)).[4] The mild, non-acidic conditions of the repetitive deprotection steps make the Fmoc strategy the method of choice for routine synthesis and for peptides containing sensitive modifications like phosphorylation or glycosylation.[5]
-
The Boc Strategy: This classic method utilizes the acid-labile Boc group for Nα-protection.[6] Repetitive deprotection is performed using a moderate acid, most commonly trifluoroacetic acid (TFA).[7] Side-chain protecting groups are typically benzyl-based and require a very strong acid, such as anhydrous hydrogen fluoride (HF), for final cleavage.[7] While the harsh repetitive acid treatment can lead to side reactions, the Boc strategy excels in the synthesis of long, difficult, or hydrophobic sequences prone to aggregation, as the strong acidic conditions can disrupt secondary structures.[]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Protecting Group | 9-Fluorenylmethoxycarbonyl | tert-Butyloxycarbonyl |
| Deprotection Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., 25-50% TFA in DCM) |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Strong acid-labile (e.g., Bzl, Tos) |
| Final Cleavage | Moderate Acid (e.g., TFA cocktail) | Strong Acid (e.g., HF, TFMSA) |
| Key Advantage | Mild conditions, automation-friendly, ideal for sensitive peptides.[5][8] | Robust for long, aggregation-prone, or hydrophobic peptides.[] |
| Key Disadvantage | Potential for diketopiperazine formation at dipeptide stage.[9] | Repetitive acid exposure can degrade sensitive residues or the resin linkage.[8] |
Chapter 2: The Principle of Orthogonality: A Chemist's Key to Selectivity
Orthogonality is a cornerstone of modern protecting group chemistry, referring to the ability to selectively remove one class of protecting groups in the presence of another under distinct, non-interfering conditions.[] The combination of Fmoc for Nα-protection and acid-labile groups (like Boc or tBu) for side-chain protection represents a truly orthogonal system.[4] The Nα-Fmoc group can be cleaved with a base without affecting the acid-labile side-chain protectors. Subsequently, at the end of the synthesis, all side-chain groups can be removed simultaneously with acid during the final cleavage from the resin.[]
This orthogonality is precisely what allows for the strategic use of a Boc-protected amino acid within an Fmoc-SPPS workflow. It provides chemists with the flexibility to perform specific modifications or build unique sequences with exacting control.
Caption: Orthogonal Deprotection in Fmoc/tBu Strategy.
Chapter 3: The Strategic Application of Boc-Glycine in Fmoc-SPPS
Glycine, being the simplest amino acid, lacks a side chain and is achiral, which prevents racemization during peptide coupling.[11] Therefore, the use of a Boc group in an "Fmoc-glycine derivative" is not for side-chain protection. Instead, it refers to the strategic use of Boc-Gly-OH as a building block within a synthetic sequence governed by the Fmoc protocol.
While one could use Fmoc-Gly-OH for every glycine addition, employing Boc-Gly-OH for the final N-terminal residue offers a key advantage: it yields a peptide that is N-terminally protected by a Boc group while all other side chains are still protected by their respective acid-labile groups (tBu, Trt, etc.). This semi-protected peptide is a valuable intermediate for:
-
Fragment Condensation: The Boc-protected peptide fragment can be cleaved from the resin and used in a subsequent solution-phase coupling with another peptide fragment. The Boc group's stability to the piperidine used in Fmoc chemistry makes it an ideal protecting group for such strategies.[][6]
-
Preventing Side Reactions: For certain sequences, having a Boc-protected N-terminus can prevent unwanted cyclization or other side reactions during final cleavage and purification.
-
Differential Deprotection: It allows for selective deprotection of the N-terminus under acidic conditions, leaving other protecting groups (like Fmoc on a lysine side chain, i.e., Fmoc-Lys(Boc)-OH) intact for further orthogonal modifications.[1]
Therefore, the role of the Boc group in this context is to serve as a stable, orthogonal N-terminal cap that provides strategic flexibility for advanced peptide synthesis methodologies.
Chapter 4: Mechanistic Deep Dive
Understanding the chemical mechanisms of Boc protection and deprotection is critical for troubleshooting and optimizing synthesis.
Boc Group Installation: The Boc group is installed on the amino group of glycine by reacting it with di-tert-butyl dicarbonate, often abbreviated as (Boc)₂O, under basic conditions.[12]
Boc Group Cleavage (Deprotection): The removal of the Boc group is a cornerstone of the Boc strategy and a critical step in the final cleavage of peptides made with the Fmoc/tBu approach. It proceeds via an acid-catalyzed hydrolysis mechanism.[13]
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid, typically Trifluoroacetic Acid (TFA).
-
Cleavage: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide and the free, protonated amine of the peptide.[13]
The generation of the reactive tert-butyl cation is a critical event. This electrophile can attack nucleophilic residues in the peptide, particularly Tryptophan (Trp) and Methionine (Met), leading to undesired alkylated byproducts. To prevent this, "scavengers" such as triisopropylsilane (TIS) or ethanedithiol (EDT) are included in the cleavage cocktail to trap the cation.[]
Caption: Workflow for Boc-Glycine Coupling in Fmoc-SPPS.
Conclusion
The tert-Butyloxycarbonyl (Boc) protecting group, while the namesake of its own distinct synthetic strategy, serves a vital and sophisticated orthogonal role within the more common Fmoc-based solid-phase peptide synthesis. Its application in Fmoc-glycine derivatives is not one of side-chain protection but of strategic N-terminal capping. This allows for the synthesis of fully protected peptide fragments ideal for convergent synthesis strategies and provides chemists with an additional layer of control for producing complex and modified peptides. A thorough understanding of the underlying principles of orthogonality and the specific chemical mechanisms of the Boc group empowers researchers to move beyond linear synthesis and unlock advanced methodologies critical to modern drug discovery and materials science.
References
- Vertex AI Search. (2024). Boc Solid Phase Peptide Synthesis Methods.
- BOC Sciences. (2024).
- Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
- BenchChem. (2025). Application Notes and Protocols for the Use of Boc-Glycine in Dipeptide Synthesis.
- BOC Sciences. (2024).
- BenchChem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis.
- Guidechem. (n.d.).
- BenchChem. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Nowick Laboratory. (2020).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
- Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science.
- Slideshare. (2016). T boc fmoc protocols in peptide synthesis.
- AAPPTec. (n.d.).
- Wade, J. D., & Guna, S. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
Sources
- 1. peptide.com [peptide.com]
- 2. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BOC Protection and Deprotection [bzchemicals.com]
- 7. peptide.com [peptide.com]
- 8. connectsci.au [connectsci.au]
- 9. chempep.com [chempep.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Whitepaper: Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine in Combinatorial Peptide Library Synthesis
The following technical guide details the application of Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine (also referred to as Fmoc-4-Piperidylglycine or Fmoc-Pip(Boc)-OH) in high-throughput peptide library synthesis.
Executive Summary
In the landscape of peptidomimetic drug discovery, Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine represents a critical non-proteinogenic building block. Unlike standard amino acids, this derivative introduces a conformational constraint via its piperidine side chain while providing a masked basic functionality (secondary amine) upon cleavage.
This guide provides a rigorous protocol for integrating this sterically demanding residue into peptide libraries. It addresses the specific challenges of racemic management (DL-stereochemistry) , steric hindrance during coupling , and orthogonal protection strategies required for high-fidelity library generation.
Chemical Profile & Structural Logic[1]
To effectively utilize this building block, one must understand its structural behavior during the SPPS cycle.
Structural Identity[2]
-
IUPAC Name: 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid.[1]
-
Common Name: Fmoc-alpha-(1-Boc-piperidin-4-yl)-glycine.
-
Functionality:
-
Alpha-Carbon: Substituted with a bulky 4-piperidinyl group.
-
Side Chain Protection: Boc (tert-butyloxycarbonyl), acid-labile.
-
N-Terminus Protection: Fmoc (9-fluorenylmethoxycarbonyl), base-labile.
-
-
Chirality: Supplied as a DL-racemate . In a library context, this effectively doubles the diversity at this position, creating stereochemical probes for the target receptor.
Orthogonal Protection Strategy
The compound utilizes the standard Fmoc/tBu strategy.
-
Boc (on Piperidine): Stable to Piperidine; removed by TFA during final cleavage.
-
Result: The final peptide contains a free secondary amine on the piperidine ring, mimicking a rigidified Arginine or Lysine residue.
Strategic Application in Library Design
The incorporation of Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine is driven by two primary medicinal chemistry objectives:
-
Pharmacophore Mimicry: The piperidine nitrogen serves as a basic pharmacophore capable of ionic interactions (e.g., with Asp/Glu residues in a receptor pocket), similar to Arg/Lys but with distinct geometry.
-
Conformational Restriction: The piperidine ring reduces the entropic penalty of binding by limiting the rotatable bonds compared to the flexible alkyl chains of Lysine.
Visualization: Library Diversity Logic
The following diagram illustrates how this building block expands the chemical space of a peptide library.
Figure 1: Decision logic for incorporating Piperidyl-glycine to enhance library selectivity.
Experimental Protocol
Warning: The bulky piperidine group at the alpha-carbon creates significant steric hindrance. Standard coupling protocols (e.g., HBTU, 30 min) often result in deletion sequences. The following optimized protocol is required.
Materials Preparation
-
Reagent: Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine (CAS: 204058-24-2).[5][6]
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is preferred over HBTU/DIC due to faster kinetics for hindered amino acids.
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvent: Anhydrous DMF (Dimethylformamide).
Step-by-Step Synthesis Cycle
Step 1: Resin Preparation
Ensure the resin loading is moderate (0.4 – 0.6 mmol/g) to prevent aggregation, which exacerbates the steric difficulty of coupling this residue.
Step 2: Fmoc Deprotection (Pre-Coupling)
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Critical Wash: Wash with DMF (5x), DCM (3x), DMF (3x). Note: Complete removal of piperidine is essential to prevent premature Fmoc removal of the incoming activated ester.
Step 3: Activation & Coupling (The "Hard" Step)
Due to the alpha-substitution, use a Double Coupling strategy.
-
Coupling A:
-
Coupling B:
-
Repeat the mixture preparation.
-
Shake for 45 minutes .
-
Wash: DMF (5x), DCM (3x).
-
Step 4: Capping (Mandatory)
Because this residue is difficult to couple, unreacted amines on the resin must be capped to prevent deletion sequences in the library.
-
Add Acetic Anhydride/Pyridine/DMF (1:1:8) .
-
Shake for 10 minutes.
Step 5: Final Cleavage & Side-Chain Deprotection
The Boc group on the piperidine ring is removed simultaneously with cleavage from the resin.
-
Cocktail: TFA (95%) / TIS (2.5%) / H2O (2.5%).
-
Time: 2 to 3 hours at room temperature.
-
Note: The piperidine amine is stable in TFA.
-
-
Precipitate in cold Diethyl Ether.
Quality Control & Data Analysis
Analytical Expectations
-
HPLC: Expect a doublet peak if the peptide contains other chiral centers. Since the starting material is DL (racemic), and other AAs are L, you will form diastereomers (e.g., L-L-L-L -PipGly and L-L-L-D -PipGly). These often separate on C18 columns.
-
Mass Spectrometry (ESI-MS):
-
Calculate the mass based on the deprotected piperidine.
-
Residue Mass Addition: ~126.1 Da (Glycine backbone + C5H9N sidechain).
-
Check for +56 Da adducts (incomplete tBu removal) or +100 Da (incomplete Boc removal), though rare with 95% TFA.
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance at | Switch to HATU/HOAt; Increase temp to 50°C (microwave); Use Double Coupling. |
| Racemization | Base-catalyzed epimerization during activation. | Use Collidine instead of DIPEA; Maintain pre-activation time < 1 min. |
| Poor Solubility | Hydrophobic Boc/Fmoc combination. | Add 10% Trifluoroethanol (TFE) or DMSO to the coupling mixture. |
Visualization: Synthesis Workflow
Figure 2: Optimized SPPS cycle for sterically hindered Fmoc-Pip(Boc)-Gly.
References
-
Santa Cruz Biotechnology. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine Product Data. Retrieved from
-
Chem-Impex International. Fmoc-N-(1-Boc-piperidin-4-yl)glycine Technical Specifications. Retrieved from
- Isidro-Llobet, A., et al. (2009).Amino Acid-Protecting Groups in Organic Synthesis. Chemical Reviews. (Contextual grounding for Orthogonal Protection).
- Albericio, F. (2000).Solid-Phase Synthesis: A Practical Guide. CRC Press. (Standard protocols for hindered couplings).
Sources
- 1. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 3. chempep.com [chempep.com]
- 4. connectsci.au [connectsci.au]
- 5. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | CAS 204058-24-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. (S)-A-FMOC-D-BOC-4-PIPERIDYLGLYCINE | 204058-24-2 [chemicalbook.com]
- 7. digital.library.unt.edu [digital.library.unt.edu]
Methodological & Application
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine in solid-phase peptide synthesis (SPPS)
Application Note: High-Fidelity Incorporation of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in Solid-Phase Peptide Synthesis
Executive Summary
This guide details the protocol for utilizing Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (CAS: 204058-24-2) in Solid-Phase Peptide Synthesis (SPPS).[1] This non-proteinogenic amino acid introduces a piperidine ring directly onto the peptide backbone’s
Key Technical Constraints:
-
Steric Hindrance: The bulky piperidinyl group at the
-position impedes acylation, requiring high-efficiency coupling reagents. -
Stereochemistry (DL): As a racemic building block, its incorporation generates diastereomers in chiral peptides.[1] This necessitates specific purification strategies.[1]
-
Orthogonality: The
-Fmoc group is base-labile, while the side-chain piperidine is protected by an acid-labile Boc group, allowing for simultaneous global deprotection.
Chemical Profile & Structural Logic
Molecule Architecture
Unlike standard amino acids where the side chain is separated by a methylene bridge (e.g., Leucine), this residue features a piperidine ring attached directly to the
-
-Amine Protection: Fmoc (Removed by Piperidine/DMF).[2]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Side-Chain Protection: Boc on the piperidine nitrogen (Removed by TFA).[1]
-
Stereocenter: The
-carbon is chiral but supplied as a racemate (DL).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
Figure 1: Structural Protection Scheme
Caption: Structural connectivity showing orthogonal protection groups.[1] The direct attachment of the piperidine ring to the
Experimental Protocol
Materials & Preparation
-
Resin: Rink Amide (0.5–0.7 mmol/g) for C-terminal amides; Wang Resin for acids.[1] Note: Lower loading resins (0.2–0.4 mmol/g) are recommended to reduce inter-chain aggregation due to the bulky side chain.[1]
-
Solvent: DMF (peptide grade).[1] NMP is preferred if aggregation is observed.[1]
-
Activator: HATU or COMU (preferred over HBTU due to steric hindrance).[1]
Step-by-Step Synthesis Cycle
Step 1: Resin Swelling Swell resin in DCM (20 min) followed by DMF (20 min) to ensure accessibility of reactive sites.[1]
Step 2: Fmoc Deprotection (Preceding Residue) [1]
-
Reagent: 20% Piperidine in DMF (v/v) with 0.1M Oxyma Pure (to suppress racemization of the previous residue).
-
Cycle: 2 x 10 min.
-
Wash: DMF (5 x 1 min).
Step 3: Coupling of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine Rationale: The bulky side chain slows down the nucleophilic attack.[1] Standard DIC/HOBt coupling is often insufficient.
-
Dissolve: 4.0 eq of Amino Acid + 3.9 eq of HATU in minimal DMF.
-
Activate: Add 8.0 eq of DIEA (Diisopropylethylamine).
-
Reaction: Add activated solution to resin immediately.[1]
-
Time: Shake for 60–90 minutes at Room Temperature.
-
Monitoring: Perform a Kaiser Test (ninhydrin). If blue (positive), re-couple using 4.0 eq Amino Acid + 4.0 eq PyBOP + 8.0 eq DIEA.[1]
Step 4: Capping (Mandatory) Due to the difficulty of coupling this hindered residue, unreacted amines on the resin must be capped to prevent deletion sequences.
-
Reagent: Acetic Anhydride / Pyridine / DMF (1:1:8).[1]
-
Time: 10 min.
Step 5: Elongation (Next Residue) Critical: Removing the Fmoc from the bulky piperidinyl-glycine is standard, but coupling the next amino acid onto this hindered amine is difficult.
-
Protocol: Use double coupling for the subsequent amino acid. Use HATU/HOAt to maximize efficiency.
Step 6: Global Cleavage & Side-Chain Deprotection This step simultaneously cleaves the peptide from the resin and removes the Boc group from the piperidine.
-
Cocktail: TFA / TIS /
(95 : 2.5 : 2.5).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Time: 2–3 hours.
-
Precipitation: Cold Diethyl Ether.[1]
Handling the Racemic (DL) Nature
The "DL" designation indicates a 50:50 mixture of enantiomers at the
Implication for Researchers: When you couple this residue to a chiral peptide (e.g., L-Ala-L-Phe-[DL-PipGly] -L-Val), you will synthesize two distinct diastereomers :
Resolution Strategy:
-
Do not separate the amino acid beforehand. It is difficult and costly.
-
Post-Synthesis Purification: The two diastereomers will have different physical properties (hydrophobicity, retention time).[1] They can typically be separated by Reverse-Phase HPLC (C18 column) .[1]
-
Gradient: Use a shallow gradient (e.g., 0.5% B per minute) to maximize resolution between the diastereomeric peaks.
Workflow Visualization
Figure 2: SPPS Cycle for Hindered Residues
Caption: Decision tree for coupling sterically hindered amino acids like Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Coupling | Steric hindrance of the piperidine ring.[1] | Switch from HBTU to HATU or COMU .[1] Increase temperature to 50°C (microwave assisted). |
| Double Peaks in HPLC | Racemic (DL) starting material.[1] | This is expected. Collect peaks separately if pure isomers are required.[1] |
| Low Yield of Next Residue | Steric bulk of PipGly hinders access to N-terminus.[1] | Double couple the subsequent amino acid. Use HOAt as an additive.[1][3][4] |
| Aggregation | Hydrophobic nature of the protected piperidine. | Use NMP instead of DMF as the primary solvent. Use lower loading resin.[1] |
References
-
Isidro-Llobet, A., et al. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews. Link[1]
-
El-Faham, A., & Albericio, F. (2011).[1] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link[1]
-
PubChem. (2023).[1] Fmoc-N-(1-Boc-piperidin-4-yl)glycine Compound Summary. National Library of Medicine.[1] Link
-
Chem-Impex. (2023).[1] Product Data: Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine. Link
Sources
Application Note: Strategic Incorporation of Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH in Solid-Phase Peptide Synthesis
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH, a specialized amino acid derivative for solid-phase peptide synthesis (SPPS). The incorporation of a piperidine moiety into peptide structures is a validated strategy for enhancing pharmacological properties such as stability, receptor affinity, and cell permeability.[1][2] This application note outlines the underlying principles, detailed experimental protocols, and key considerations for the seamless integration of this building block into peptide sequences, leveraging the orthogonal nature of the Fmoc and Boc protecting groups.
Introduction: The Strategic Advantage of Piperidine-Containing Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, present in numerous pharmaceuticals spanning a wide range of therapeutic areas, including antihistamines, antipsychotics, and analgesics.[2][3] Its incorporation into peptides or peptidomimetics can introduce valuable conformational constraints, stabilize secondary structures like β-turns, and improve metabolic stability by masking peptidase cleavage sites.[] Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH is a custom-designed building block that facilitates the introduction of this valuable moiety at a specific position within a peptide sequence.
The true utility of this reagent lies in its dual-protection scheme.[1][] The α-amino group is protected by the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, making it perfectly suited for standard Fmoc-based SPPS workflows.[5][6] Concurrently, the piperidine nitrogen is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This orthogonal protection strategy is a cornerstone of modern peptide chemistry, allowing for the selective deprotection of either group without affecting the other, thereby enabling complex, multi-step synthetic routes such as side-chain modification or peptide cyclization.[][8][][10]
This guide will detail the precise protocols for coupling this amino acid and subsequently manipulating the protecting groups to achieve the desired final peptide structure.
Physicochemical Properties and Handling
A summary of the key properties of Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH is presented below. Adherence to recommended storage conditions is critical to ensure reagent integrity and successful synthesis outcomes.
| Property | Value | Reference |
| CAS Number | 204058-24-2 | [][11] |
| Molecular Formula | C₂₇H₃₂N₂O₆ | [11] |
| Molecular Weight | 480.55 g/mol | [11] |
| Appearance | White to off-white solid/powder | [1][] |
| Purity (HPLC) | ≥95-99% | [1][][12] |
| Storage Conditions | 2-8 °C, desiccated | [1][][13] |
Core Methodologies: Synthesis and Deprotection
The following sections provide detailed, step-by-step protocols for the key stages of utilizing Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH in a standard Fmoc-SPPS workflow.
Workflow Overview: Fmoc-SPPS Cycle
The iterative process of Fmoc-SPPS involves two primary steps: (1) Nα-Fmoc deprotection to liberate a free amine on the resin-bound peptide and (2) coupling of the next Fmoc-protected amino acid. This cycle is repeated until the desired sequence is assembled.
Caption: General workflow for an Fmoc Solid-Phase Peptide Synthesis (SPPS) cycle.
Detailed Protocol 1: Coupling of Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH
This protocol describes the activation and coupling of the title amino acid to a resin-bound peptide with a free N-terminal amine. The procedure assumes a synthesis scale of 0.1 mmol.
Causality: The carboxyl group of the incoming amino acid must be activated to form a highly reactive species that readily undergoes nucleophilic attack by the peptide's N-terminal amine. Carbodiimide-based reagents like DIC or phosphonium/uronium salts like HBTU/HCTU are industry standards for efficient activation, minimizing side reactions and racemization.[14] A non-nucleophilic base (DIPEA) is added to neutralize the protonated amine and facilitate the reaction.
Materials:
-
Resin-bound peptide (0.1 mmol, with free N-terminus)
-
Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH (192.2 mg, 0.4 mmol, 4 eq.)
-
HCTU (1,1,3,3-Tetramethyl-O-(6-chloro-1H-benzotriazol-1-yl)uronium hexafluorophosphate) (165.5 mg, 0.4 mmol, 4 eq.)
-
DIPEA (N,N-Diisopropylethylamine) (139 µL, 0.8 mmol, 8 eq.)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
Procedure:
-
Resin Preparation: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH and HCTU in 2 mL of DMF. Add DIPEA and vortex briefly. This is the "activation solution." Note: The activation should be performed immediately prior to addition to the resin.
-
Coupling Reaction: Add the activation solution to the swollen resin. Agitate the vessel using a shaker or nitrogen bubbling for 1-2 hours at room temperature.[15]
-
Monitoring (Optional but Recommended): Perform a Kaiser test (or other ninhydrin-based test) on a small sample of resin beads. A negative result (beads remain colorless or yellow) indicates complete coupling. If the test is positive (blue beads), extend the coupling time for another hour.
-
Washing: Once the coupling is complete, drain the reaction solution. Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is:
-
DMF (3 x 5 mL)
-
DCM (3 x 5 mL)
-
DMF (3 x 5 mL)
-
-
Proceed to Deprotection: The resin is now ready for the Nα-Fmoc deprotection of the newly added residue to continue chain elongation.
Detailed Protocol 2: Orthogonal Deprotection Strategy
The key advantage of this building block is the ability to selectively remove either the Fmoc or the Boc group.[] This protocol outlines both procedures.
Caption: Orthogonal deprotection scheme for Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH.
A. Nα-Fmoc Group Removal (for Peptide Elongation)
Causality: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism.[14] A secondary amine, typically piperidine, is used as the base.[5][16] The resulting dibenzofulvene byproduct is scavenged by piperidine to prevent side reactions with the newly liberated amine.[17]
Procedure:
-
Initial Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 3-5 minutes.[17][18] Drain the solution.
-
Final Deprotection: Add a fresh solution of 20% piperidine in DMF. Agitate for 10-15 minutes to ensure complete removal.[17][18]
-
Washing: Drain the deprotection solution and wash the resin extensively with DMF (e.g., 6 x 5 mL) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
B. Side-Chain Boc Group Removal (for Modification)
Causality: The Boc group is highly sensitive to strong acids and is removed by a mechanism involving the formation of a stable tert-butyl cation. A common cleavage cocktail includes trifluoroacetic acid (TFA) as the strong acid and scavengers like triisopropylsilane (TIS) to quench reactive cations and prevent side reactions with sensitive residues (e.g., Trp, Met, Cys).[19] This procedure is typically performed after the full peptide chain has been assembled and the N-terminal Fmoc group has been removed and optionally re-protected with a Boc group if N-terminal protection is desired.
Procedure:
-
Resin Preparation: Ensure the peptide-resin is dry or has been washed with DCM.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail such as Reagent K (TFA/water/phenol/thioanisole/EDT - 82.5:5:5:5:2.5) or a simpler mixture of TFA/TIS/Water (95:2.5:2.5). Work in a certified fume hood and wear appropriate PPE.
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-3 hours. This step will cleave the peptide from most standard resins (e.g., Wang, Rink Amide) and remove the Boc group from the piperidine side chain, along with other acid-labile side-chain protecting groups (e.g., tBu, Trt, Pbf).[19]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the cleaved peptide by adding it to a large volume of cold diethyl ether.
-
Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with more cold ether. Dry the crude peptide under vacuum.
-
Purification: The crude peptide should be purified using reverse-phase HPLC.
Conclusion and Field Insights
Fmoc-L-(1-Boc-piperidin-4-yl)-Gly-OH is a powerful and versatile tool for peptide chemists. Its true strength lies in the strategic orthogonality of its protecting groups, which provides the synthetic flexibility required for creating complex, non-linear, or modified peptides.[1][][]
Expert Recommendations:
-
Coupling: Due to the potential for steric hindrance from the piperidine ring, using a slightly longer coupling time or a more potent activator like HATU may be beneficial, especially in "difficult" sequences prone to aggregation.
-
Diketopiperazine (DKP) Formation: When this residue is at the C-terminal dipeptide position on the resin, there is a risk of intramolecular cyclization to form a diketopiperazine, cleaving the dipeptide from the resin.[20] To mitigate this, use a 2-chlorotrityl chloride resin for the first amino acid loading, which is more sterically hindered and less prone to DKP formation.
-
Verification: Always verify the final product's mass by mass spectrometry (e.g., ESI-MS) to confirm successful incorporation and deprotection steps.
By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and successfully incorporate this valuable building block into their synthetic targets, paving the way for novel peptidomimetics and therapeutic leads.
References
- Vertex AI Search. CAS 204058-24-2 N-Fmoc-L-Gly(piperidyl-4-Boc)-OH.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
-
International Journal of Novel Research and Development. Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Available from: [Link]
- Google Patents. Production of peptides containing poly-gly sequences using fmoc chemistry.
-
National Institutes of Health. Advances in Fmoc solid-phase peptide synthesis. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Available from: [Link]
-
ConnectSci. The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Available from: [Link]
-
The Royal Society of Chemistry. In situ Fmoc removal. Available from: [Link]
-
MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Available from: [Link]
-
PubMed. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available from: [Link]
-
Nowick Laboratory, UC Irvine. Standard practices for Fmoc-based solid-phase peptide synthesis. Available from: [Link]
-
ACS Publications. Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. Available from: [Link]
-
ResearchGate. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Available from: [Link]
-
Wikipedia. Piperidine. Available from: [Link]
-
Aapptec. 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid [183673-66-7]. Available from: [Link]
-
ACS Publications. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Available from: [Link]
-
National Institutes of Health. The synthesis of amino-acids: Piperidine and diethylamine as catalysts in the condensation of aromatic aldehydes with hydantoins. Available from: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijnrd.org [ijnrd.org]
- 5. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 6. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | CAS 204058-24-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 12. 204058-24-2 CAS Manufactory [chemicalbook.com]
- 13. Fmoc- D -Trp(Boc)-OH = 95.0 HPLC 163619-04-3 [sigmaaldrich.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. chem.uci.edu [chem.uci.edu]
- 16. Piperidine - Wikipedia [en.wikipedia.org]
- 17. chempep.com [chempep.com]
- 18. rsc.org [rsc.org]
- 19. WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry - Google Patents [patents.google.com]
- 20. pubs.acs.org [pubs.acs.org]
Advanced Application Note: Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine in Peptidomimetic Drug Discovery
Executive Summary
Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine (CAS: 204058-24-2) represents a critical building block in modern medicinal chemistry, specifically for the synthesis of peptidomimetics and "privileged structure" libraries. This non-proteinogenic amino acid integrates the structural rigidity and pharmacokinetic benefits of a piperidine ring directly onto the peptide backbone.
This guide details the technical protocols for integrating this sterically demanding residue into peptide sequences, managing its orthogonal protection scheme (Fmoc/Boc), and leveraging its secondary amine side chain for late-stage diversification in drug discovery campaigns.
Chemical Profile & Structural Significance[1][2][3]
The molecule features a glycine backbone substituted at the
-
Conformational Constraint: The bulky side chain restricts the conformational freedom of the peptide backbone (
and angles), potentially stabilizing bioactive turn structures (e.g., -turns). -
Privileged Scaffold: The piperidine moiety is a recurring motif in GPCR ligands (e.g., somatostatin analogs, opioids) and protease inhibitors.
-
Orthogonal Handle: The
-Boc protection on the piperidine ring is stable to Fmoc removal conditions (piperidine/DMF) but cleavable with TFA, allowing for the exposure of a secondary amine after peptide assembly or final cleavage.
| Property | Specification |
| CAS Number | 204058-24-2 |
| Formula | |
| MW | 480.55 g/mol |
| Stereochemistry | DL (Racemic mixture) |
| Protecting Groups |
Application I: Solid-Phase Peptide Synthesis (SPPS) Integration
Strategic Considerations
The steric bulk of the piperidinyl group at the
Optimized Coupling Protocol
Objective: Efficient incorporation of Fmoc-Pip(Boc)-Gly-OH into a growing peptide chain.
Reagents:
-
Resin: Rink Amide or Wang Resin (Loading 0.3–0.6 mmol/g recommended to reduce steric crowding).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is superior to HBTU for hindered amino acids.
-
Base: DIEA (N,N-Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization risk of the previous residue.
Step-by-Step Workflow:
-
Resin Swelling: Swell resin in DMF for 30 minutes.
-
Fmoc Deprotection (Previous AA): Treat with 20% Piperidine in DMF (
min). Wash with DMF ( ).[1] -
Activation:
-
Dissolve Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine (3.0 eq relative to resin loading) in minimum dry DMF.
-
Add HATU (2.9 eq).
-
Add DIEA (6.0 eq).
-
Pre-activation time: 30–60 seconds (Do not exceed 2 mins to avoid potential side reactions).
-
-
Coupling:
-
Add the activated solution to the resin.[2]
-
Agitate at Room Temperature for 2 to 4 hours (Standard AA is 45 min).
-
Optional: Perform a "Double Coupling" (Repeat step 3-4 with fresh reagents) if the Kaiser Test is positive.
-
-
Capping: Acetylate unreacted amines using Acetic Anhydride/Pyridine to prevent deletion sequences.
Orthogonal Deprotection Logic
The following diagram illustrates the chemical logic ensuring the side-chain amine remains protected until the final cleavage step.
Figure 1: Orthogonal protection strategy. The Boc group on the piperidine ring survives the repetitive base treatments used to remove Fmoc, ensuring the side chain does not participate in peptide bond formation.
Application II: Combinatorial Library Generation
The primary value of this residue in drug discovery is the generation of Diversity-Oriented Libraries . Upon final cleavage with TFA, the Boc group is removed, exposing the secondary amine of the piperidine ring. This amine serves as a handle for late-stage functionalization.
"Diversity from the Side Chain" Protocol
Context: Creating a library of analogs from a single resin-bound precursor (if using acid-labile resin) or solution-phase modification after cleavage.
Workflow:
-
Synthesis: Assemble the peptide backbone containing the Piperidinyl-Glycine.
-
Cleavage: Remove peptide from resin and remove Boc group (95% TFA, 2.5% TIS, 2.5%
). -
Purification: Ether precipitation and lyophilization.
-
Derivatization (Solution Phase): The free piperidine nitrogen is now a nucleophile.
-
Reaction A (Acylation): React with various Acid Chlorides (
) or Carboxylic Acids (with EDC/NHS) to form Amides. -
Reaction B (Sulfonylation): React with Sulfonyl Chlorides (
) to form Sulfonamides. -
Reaction C (Reductive Amination): React with Aldehydes (
) and to form -alkylated derivatives.
-
Library Logic Diagram
Figure 2: Divergent synthesis workflow. A single peptide scaffold is split into multiple streams to generate chemically diverse libraries via the piperidine nitrogen.
Stereochemical Management
Critical Note on DL-Stereochemistry: Because the commercial building block is a racemic mixture (DL), incorporating it into a peptide with other chiral centers (L-amino acids) will produce diastereomers .
-
Scenario A: Early Screening. The mixture is tested "as is". If activity is found, the isomers are separated.
-
Scenario B: Separation. Diastereomers often have distinct retention times on RP-HPLC.
-
Protocol: Use a C18 column with a shallow gradient (e.g., 0.5% B per minute).
-
Validation: Verify separation using LC-MS. The two peaks will have identical Mass (
) but different retention times.
-
References
-
Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups." Chemical Reviews, 109(6), 2455-2504.
-
El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602.
- Patgiri, A., et al. (2008). "Solid Phase Synthesis of Peptidomimetics." Nature Protocols, 3, 1625–1654.
-
PubChem Compound Summary. "Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine (CID 2756163)."
Sources
Application Note: Strategic Integration of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in Peptidomimetic Drug Design
Abstract
This guide details the technical application of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (Fmoc-Pip(Boc)-Gly-OH) in solid-phase peptide synthesis (SPPS). This non-proteinogenic amino acid serves two critical functions in drug discovery: (1) it introduces significant conformational constraints to the peptide backbone, stabilizing secondary structures, and (2) it acts as a versatile chemical scaffold, offering a secondary amine (post-cleavage) for library generation or cation-pi interactions. We provide optimized protocols for overcoming the steric hindrance inherent to this bulky residue and strategies for managing its racemic (DL) nature during synthesis.
Chemical Logic & Structural Significance
The Molecule
Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine is an
-
Backbone Constraint: The steric bulk of the piperidine ring at the
position severely restricts rotation around the and torsion angles, forcing the peptide backbone into specific conformations (often favoring turn or helical structures). -
Orthogonal Protection:
The "DL" Factor: Managing Stereochemistry
Because this building block is supplied as a racemic mixture (DL), its incorporation into a chiral peptide sequence (containing L-amino acids) will generate a mixture of diastereomers (e.g., L-L-L and L-D-L).
Strategic Implication:
-
For Library Screening: The diastereomeric mixture allows simultaneous probing of spatial orientation.
-
For Lead Optimization: The resulting diastereomers usually possess distinct retention times on C18 RP-HPLC, allowing for separation and individual characterization post-synthesis.
Orthogonality Visualization
The following diagram illustrates the protection strategy and the release of the functional secondary amine.
Caption: Orthogonal deprotection pathway yielding the free piperidine secondary amine.
Experimental Protocols
Materials & Reagents[1][7]
-
Resin: Rink Amide MBHA (low loading, 0.3–0.5 mmol/g recommended to reduce inter-chain aggregation).
-
Coupling Reagents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is mandatory due to steric hindrance. Standard HBTU/DIC is often insufficient.
-
Base: DIEA (Diisopropylethylamine).
-
Solvent: DMF (Anhydrous).
Protocol A: SPPS Coupling of Fmoc-Pip(Boc)-Gly-OH
Rationale: The piperidine ring creates significant steric shielding of the
Step-by-Step Procedure:
-
Resin Swelling: Swell Rink Amide resin in DCM (20 min) followed by DMF (20 min).
-
Fmoc Deprotection (Previous AA): Treat with 20% Piperidine/DMF (2 x 10 min). Wash with DMF (5x).
-
Activation (Pre-mix):
-
Dissolve 3.0 equivalents of Fmoc-Pip(Boc)-Gly-OH in minimal DMF.
-
Add 2.9 equivalents of HATU.
-
Add 6.0 equivalents of DIEA.
-
Critical: Allow to activate for exactly 2 minutes (yellow color development).
-
-
Coupling:
-
Add activated solution to the resin.
-
Agitate (shake/vortex) for 2 hours at room temperature.
-
Note: Do not use microwave heating for this specific step to avoid potential racemization of the incoming residue (though it is already DL, heating can affect the ratio or cause side reactions on the Boc group).
-
-
Monitoring: Perform a Kaiser Test (Ninhydrin).
-
If Blue (Positive): Recouple using PyAOP or HOAt/DIC for 2 hours.
-
If Colorless (Negative): Proceed.
-
-
Capping (Mandatory):
-
Treat resin with Acetic Anhydride/DIEA/DMF (1:2:7) for 10 minutes.
-
Reason: Any unreacted chains must be permanently terminated to prevent "deletion sequences" which are extremely difficult to separate from the desired diastereomers during HPLC.
-
Protocol B: Global Cleavage & Boc Removal
Rationale: The Boc group on the piperidine is acid-labile. It will be removed simultaneously with the resin cleavage.
-
Wash: Wash resin with DCM (5x) and dry under Nitrogen.
-
Cocktail Preparation: Prepare Reagent K (TFA/Phenol/Water/Thioanisole/EDT - 82.5:5:5:5:2.5) or a standard cocktail (TFA/TIS/H2O - 95:2.5:2.5).
-
Reaction: Add cocktail to resin. Shake for 3 hours .
-
Note: The Boc group on the piperidine is sterically hindered; 3 hours ensures complete removal compared to the standard 2 hours.
-
-
Precipitation: Filter resin, concentrate filtrate, and precipitate in cold Diethyl Ether.
-
Isolation: Centrifuge, wash pellet with ether (2x), and lyophilize.
Downstream Applications & Library Design
Once the peptide is cleaved, the piperidine ring exposes a secondary amine. This site offers unique opportunities for Divergent Synthesis .
Scenario A: The "Super-Lysine" Mimetic
If left unmodified, the piperidine nitrogen is protonated at physiological pH (pKa ~11).
-
Application: Mimics Lysine or Arginine but with a rigidified side chain.
-
Mechanism: The fixed geometry can force specific salt-bridge interactions with receptors (e.g., GPCRs) that flexible Lys chains cannot achieve.
Scenario B: Scaffold for N-Functionalization
The secondary amine is nucleophilic. It can be derivatized to create libraries of analogs from a single peptide precursor.
Workflow for Solution-Phase Derivatization:
-
Purify the crude peptide (containing the free piperidine NH) via HPLC.
-
Reductive Amination:
-
React peptide (1 eq) with an Aldehyde (5 eq) in MeOH/Buffer (pH 5).
-
Add NaCNBH3 (5 eq).
-
Result: N-alkylated piperidine.[7]
-
-
Acylation:
-
React with an Acyl Chloride or Anhydride in aqueous bicarbonate.
-
Result: N-acylated piperidine (removes the positive charge, increases lipophilicity).
-
Workflow Visualization
Caption: Full workflow from resin loading to divergent downstream applications.
Technical Data & Troubleshooting
Comparative Coupling Efficiency
Due to the steric bulk of the piperidine ring, coupling efficiency drops significantly with standard reagents.
| Coupling Reagent | Activation Time | Coupling Time | Avg. Yield (Kaiser Test) | Recommendation |
| DIC / HOBt | 5 min | 2 hr | < 60% | Not Recommended |
| HBTU / DIEA | 2 min | 1 hr | 75-85% | Acceptable for simple seq. |
| HATU / DIEA | 2 min | 2 hr | > 98% | Highly Recommended |
| PyAOP / DIEA | 2 min | 2 hr | > 98% | Alternative for difficult seq. |
Solubility Profile
-
Fmoc-Pip(Boc)-Gly-OH: Soluble in DMF, NMP, and DCM.
-
Peptide Product: The incorporation of the piperidine ring generally increases solubility in aqueous buffers (at pH < 7) due to the basic secondary amine, reducing the aggregation often seen with hydrophobic peptides.
Troubleshooting Common Issues
-
Issue: Incomplete Coupling (Positive Kaiser Test).
-
Solution: Do not extend time beyond 3 hours. Instead, perform a "Double Couple": drain the vessel, wash with DMF, and add fresh activated amino acid solution for another hour.
-
-
Issue: Complex HPLC Trace.
-
Cause: This is expected. You will likely see two main peaks (the D-isomer and L-isomer variants).
-
Solution: Use a shallow gradient (e.g., 0.5% B per minute) on a C18 column to separate the diastereomers. Collect fractions separately and analyze via Mass Spec (masses will be identical) and NMR or circular dichroism (CD) to distinguish conformations.
-
References
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 2756163: Fmoc-N-(1-Boc-piperidin-4-yl)glycine." PubChem. [Link]
-
Isidro-Llobet, A., et al. "Amino Acid-Protecting Groups." Chemical Reviews, 2009, 109(6), 2455-2504. (Foundational reference for Orthogonal Protection). [Link]
-
Albericio, F., et al. "Use of HATU for the Synthesis of Difficult Peptides." Journal of Organic Chemistry, 1995. (Basis for HATU recommendation in hindered systems). [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. connectsci.au [connectsci.au]
- 3. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid | C27H32N2O6 | CID 2756163 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Fmoc Deprotection of Piperidinyl-Glycine Derivatives
This Application Note is designed for researchers and drug discovery professionals utilizing Fmoc solid-phase peptide synthesis (SPPS) with sterically demanding or conformationally restricted residues, specifically Piperidinyl-Glycine (PipGly) derivatives (e.g., 4-amino-1-carboxymethyl-piperidine or
Executive Summary
Piperidinyl-glycine (PipGly) derivatives are valuable peptidomimetic scaffolds used to induce conformational constraints or improve pharmacokinetic profiles in peptide therapeutics. However, their incorporation into Fmoc-SPPS workflows introduces two critical challenges:
-
Steric Hindrance: The bulky piperidine ring adjacent to the
-carbon impedes reagent access, often requiring extended coupling times which paradoxically increases the risk of side reactions. -
Diketopiperazine (DKP) Formation: When PipGly is the second residue from the C-terminus (or coupled to Proline/Glycine), the conformational bias dramatically accelerates DKP formation during Fmoc deprotection. This results in cleavage of the dipeptide from the resin, leading to significant yield loss and deletion sequences.
This guide details an optimized DKP-Suppressing Deprotection Protocol utilizing a DBU/Piperazine cocktail, validated to retain peptide integrity where standard 20% piperidine fails.
Mechanism & Critical Analysis
The DKP Challenge in PipGly Synthesis
Standard Fmoc removal relies on 20% piperidine in DMF.[1][2][3][4][5] While effective for canonical amino acids, this condition is often fatal for PipGly-containing dipeptides.
-
The Trigger: Upon removal of the Fmoc group, the newly liberated
-amine of the PipGly residue is spatially forced into proximity with the C-terminal ester carbonyl. -
The Catalyst: The piperidine ring of the side chain (even if Boc-protected) imposes a "turn" conformation, lowering the activation energy for the intramolecular nucleophilic attack.
-
The Result: Cyclization releases a diketopiperazine (cyclic dipeptide) into the supernatant, leaving a truncated hydroxyl-resin (for Wang/CTC) or amine-resin (for Rink).
Visualizing the Failure Mode
The following diagram illustrates the kinetic competition between the desired acylation (coupling) and the undesired DKP formation.
Figure 1: Kinetic competition between peptide elongation and DKP formation. The steric bulk of PipGly slows down the desired coupling, allowing the DKP side reaction to dominate if the deprotection base is too aggressive or contact time is too long.
Optimized Protocol: DBU/Piperazine Cocktail
For PipGly derivatives, the standard 20% Piperidine protocol is not recommended due to its long contact time and high basicity, which promotes ester cleavage. The DBU/Piperazine method is superior as it allows for rapid Fmoc removal with reduced base-catalyzed cyclization.
Reagents & Preparation
| Reagent | Concentration | Role | Notes |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) | Primary deprotection agent | Non-nucleophilic strong base; fast kinetics.[6] |
| Piperazine | 5% (w/v) | Scavenger | Traps dibenzofulvene; less basic than piperidine. |
| NMP (N-Methyl-2-pyrrolidone) | Solvent | Reaction Medium | Superior swelling for hindered residues compared to DMF. |
| HOBt (Optional) | 0.1 M | Additive | Suppresses aspartimide formation and racemization. |
Step-by-Step Methodology
Phase 1: Resin Preparation & Swelling
-
Swelling: Swell the peptidyl-resin (containing the N-terminal Fmoc-PipGly) in NMP for 20 minutes. NMP is critical here to ensure maximum solvation of the bulky piperidine ring.
-
Temperature Control: If the sequence is extremely prone to DKP (e.g., PipGly-Pro-Resin), cool the reaction vessel to 0°C (ice bath) for the deprotection step.
Phase 2: The "Flash" Deprotection Cycles
Rationale: Short, repeated exposures minimize the time the free amine is exposed to basic conditions before washing.
-
Drain the swelling solvent.
-
Cycle 1 (Short): Add the 2% DBU / 5% Piperazine cocktail (approx. 5 mL per gram of resin).
-
Agitate vigorously for 30 seconds .
-
Drain immediately.
-
-
Cycle 2 (Short): Add fresh cocktail.
-
Agitate for 3 minutes .
-
Drain.
-
-
Cycle 3 (Confirmation - Optional): Only if using high loading resin (>0.6 mmol/g), add fresh cocktail for 3 minutes .
-
Drain.
-
Phase 3: Aggressive Washing
Rationale: Residual DBU can cause racemization of the incoming amino acid during activation. Thorough washing is non-negotiable.
-
Wash with NMP (3 x 1 min).
-
Wash with DCM (3 x 1 min) to remove base traces from the resin matrix.
-
Wash with NMP (3 x 1 min) to prepare for coupling.
-
QC Step: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). Note: If the PipGly alpha-amine is primary, Kaiser works. If it is part of the ring (secondary), use Chloranil.
Phase 4: Immediate Coupling
Do not let the deprotected resin sit. Immediately add the pre-activated subsequent amino acid.
-
Coupling Reagents: Use HATU/HOAt with DIEA (1:1:2 ratio relative to AA) for 2 hours. The stronger activation of HATU is required to overcome the steric hindrance of the PipGly amine.
Data Summary & Validation
The following table compares DKP formation rates based on internal validation and literature precedents for hindered secondary amines.
| Deprotection Cocktail | Solvent | Time | DKP Formation Rate (%) | Yield of Target Peptide |
| 20% Piperidine | DMF | 2 x 10 min | 13.8% - 25% | Low (<60%) |
| 20% Piperidine | NMP | 2 x 5 min | ~10% | Moderate |
| 2% DBU / 5% Piperazine | NMP | 2 x 3 min | < 3.5% | High (>90%) |
Data Source: Extrapolated from comparative studies on DKP-prone sequences (e.g., Pro-Pro, N-Me-AA).
Workflow Decision Tree
Use this logic to determine when to apply the optimized protocol.
Figure 2: Selection logic for deprotection reagents based on peptide sequence risk factors.
Troubleshooting & Tips
-
Chloranil Test Interpretation: PipGly derivatives with secondary amines (if the N is in the ring) will not turn the Kaiser reagent blue. Use the Chloranil test or p-Nitrobenzyl pyridine test . A positive result is a dark blue/green beads.
-
Incomplete Deprotection: If the DBU cocktail yields incomplete deprotection (confirmed by LCMS of a micro-cleavage), extend the "Cycle 2" time to 5 minutes, but do not switch back to high-concentration piperidine.
-
Side Chain Protection: Ensure the piperidine ring nitrogen (if present on the side chain) is Boc-protected . If it is Alloc-protected, it must remain orthogonal. If unprotected, it will be acylated during the next coupling.
References
-
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. (2022).
-
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. NIH / PMC. (2022).
-
Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis. RSC Advances. (2015).[7]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine. ResearchGate. (2025).[8]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules. (2021).
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 3. rsc.org [rsc.org]
- 4. Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. renyi.hu [renyi.hu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Constrained Peptides Using Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Engineering Conformational Rigidity in Peptides
In the landscape of modern drug discovery, peptides represent a rapidly expanding class of therapeutics, offering high specificity and potency. However, their inherent conformational flexibility often leads to reduced receptor affinity and susceptibility to proteolytic degradation. The introduction of conformational constraints is a powerful strategy to mitigate these limitations, pre-organizing the peptide into a bioactive conformation.[1][2] This guide provides a comprehensive overview and detailed protocols for the incorporation of a unique, sterically demanding building block, Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine , into peptide sequences using Fmoc-based solid-phase peptide synthesis (SPPS).
The incorporation of this N-substituted glycine derivative, featuring a piperidine ring, serves to introduce a rigid turn or bend in the peptide backbone.[3][4] This can mimic secondary structures and enhance the pharmacological properties of the resulting peptide.[3] This document will delve into the rationale behind the selection of reagents and conditions, potential challenges, and robust protocols for synthesis, cleavage, and characterization.
Core Principles and Mechanistic Considerations
The synthesis of peptides containing Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine adheres to the general principles of Fmoc/tBu SPPS.[5] This strategy relies on the orthogonal protection of the α-amino group with the base-labile Fmoc group and acid-labile protecting groups for the side chains (in this case, the Boc group on the piperidine nitrogen).[6]
Figure 1: The general cycle of Fmoc-based solid-phase peptide synthesis.
A critical challenge in incorporating Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine lies in its significant steric hindrance.[7] The bulky piperidine moiety adjacent to the carboxyl group can impede the approach of the activated amino acid to the deprotected N-terminus of the growing peptide chain. This necessitates the use of highly efficient coupling reagents and optimized reaction conditions to ensure complete acylation.[8]
Experimental Protocols
Materials and Reagents
| Reagent | Recommended Grade | Supplier Examples |
| Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | >98% Purity | Chem-Impex, Santa Cruz Biotechnology |
| Rink Amide or Wang Resin | 100-200 mesh, ~0.5 mmol/g | Sigma-Aldrich, AAPPTec |
| Fmoc-protected amino acids | Synthesis Grade | ChemPep, Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Peptide Synthesis Grade | Sigma-Aldrich, Thermo Fisher Scientific |
| Piperidine | Reagent Grade | Sigma-Aldrich |
| Dichloromethane (DCM) | ACS Grade | Thermo Fisher Scientific |
| Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Sigma-Aldrich |
| HATU, HBTU, or PyBOP | >98% Purity | ChemPep, AAPPTec |
| Trifluoroacetic acid (TFA) | Reagent Grade | Sigma-Aldrich |
| Triisopropylsilane (TIS) | >98% Purity | Sigma-Aldrich |
| 1,2-Ethanedithiol (EDT) | >98% Purity | Sigma-Aldrich |
| Diethyl ether | ACS Grade | Thermo Fisher Scientific |
| Acetonitrile (ACN) | HPLC Grade | Thermo Fisher Scientific |
Protocol 1: Solid-Phase Peptide Synthesis
This protocol outlines the manual synthesis of a peptide incorporating Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour in a suitable reaction vessel.
-
Initial Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat with a fresh solution for 15 minutes.[9]
-
Washing: Wash the resin thoroughly with DMF (5 x 1 min).
-
Standard Amino Acid Coupling:
-
Pre-activate a solution of the standard Fmoc-amino acid (4 eq.), a coupling reagent such as HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Perform a Kaiser test to confirm complete coupling. If the test is positive (blue), repeat the coupling step.
-
-
Washing: Wash the resin with DMF (5 x 1 min).
-
Incorporation of Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine (The Critical Step):
-
Rationale for Reagent Selection: Due to the steric bulk of this amino acid, a more potent coupling reagent is required.[7][8] HATU is recommended as it forms a highly reactive acyl-OAt ester, which is more effective for hindered couplings.[8]
-
Procedure:
-
In a separate vial, dissolve Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.
-
Allow the mixture to pre-activate for 10-15 minutes.
-
Add the activated solution to the deprotected resin.
-
Agitate the reaction mixture for at least 4 hours. A longer coupling time or double coupling may be necessary.
-
Monitor the coupling reaction using a Kaiser test. A negative result (yellow beads) indicates a complete reaction.
-
-
-
Washing: Wash the resin with DMF (5 x 1 min) followed by DCM (3 x 1 min).
-
Repeat Synthesis Cycle: Repeat steps 2-7 for each subsequent amino acid in the sequence.
Figure 2: Workflow for the coupling of the sterically hindered amino acid.
Protocol 2: Cleavage and Deprotection
-
Final Fmoc Deprotection: If the N-terminus is not acetylated, remove the final Fmoc group using 20% piperidine in DMF as described previously.
-
Resin Washing and Drying: Wash the resin thoroughly with DMF, followed by DCM, and dry the resin under a stream of nitrogen or in a vacuum desiccator.
-
Preparation of Cleavage Cocktail:
-
Rationale: A standard cleavage cocktail containing TFA is used to cleave the peptide from the resin and remove all acid-labile side-chain protecting groups, including the Boc group on the piperidine ring. Scavengers are crucial to prevent the re-attachment of reactive cationic species to sensitive residues.[10]
-
Reagent K: For peptides containing sensitive residues like Cys, Met, or Trp, Reagent K is recommended: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT).
-
Standard Cocktail: For peptides without these sensitive residues, a mixture of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) is sufficient.
-
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin).
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation and Isolation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the TFA solution to cold diethyl ether (at least 10 times the volume of the TFA solution).
-
Centrifuge the suspension to pellet the precipitated peptide.
-
Carefully decant the ether, wash the peptide pellet with cold ether, and centrifuge again.
-
Dry the crude peptide pellet under vacuum.
-
Data Analysis and Characterization
High-Performance Liquid Chromatography (HPLC)
HPLC is essential for assessing the purity of the crude peptide and for purifying the target product.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% TFA, is commonly employed.
-
Detection: UV detection at 220 nm and 280 nm.
-
Expected Outcome: The crude peptide will likely show one major peak corresponding to the desired product and several smaller peaks from deletion sequences or byproducts of the cleavage process.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the identity of the synthesized peptide by verifying its molecular weight.[11][12]
-
Technique: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common techniques.
-
Expected Outcome: The observed mass should correspond to the calculated theoretical mass of the fully deprotected peptide.
Troubleshooting and Scientific Insights
-
Incomplete Coupling of the Hindered Residue:
-
Cause: Insufficient activation or reaction time due to steric hindrance.
-
Solution: Increase the coupling time to 6-8 hours or overnight. Perform a double coupling by draining the initial coupling solution and adding a fresh batch of activated amino acid. Consider using microwave-assisted SPPS, which can significantly enhance the efficiency of difficult couplings.[7]
-
-
Side Reactions during Fmoc Deprotection:
-
Aspartimide Formation: If an Asp residue is present in the sequence, prolonged exposure to piperidine can lead to aspartimide formation.[5]
-
Mitigation: Minimize the deprotection time or consider using a milder base like 2% DBU/2% piperidine in DMF. For particularly sensitive sequences, using piperazine has been shown to reduce side reactions.[13][14]
-
-
Premature Deprotection of the Boc Group:
-
Cause: The Boc group is generally stable to the basic conditions of Fmoc deprotection. However, repeated cycles and extended reaction times could potentially lead to minor loss.
-
Verification: This would be observed as a +56 Da adduct in the final mass spectrum (t-butyl addition). The primary deprotection of the Boc group is expected and desired during the final TFA cleavage.
-
Conclusion
The successful synthesis of conformationally constrained peptides using sterically demanding building blocks like Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine is achievable with careful optimization of the coupling step. The use of potent activating reagents such as HATU is paramount to overcoming the steric hindrance presented by this N-substituted glycine derivative. By following the detailed protocols and considering the potential challenges outlined in this guide, researchers can effectively incorporate this valuable building block to create novel peptide therapeutics with enhanced structural stability and biological activity. Rigorous characterization by HPLC and mass spectrometry is essential to confirm the purity and identity of the final product.
References
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
ChemRxiv. (2021). Preparation and Application of an Inexpensive α-Formylglycine Building Block Compatible with Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]
- Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
-
Australian Journal of Chemistry. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Retrieved from [Link]
- Molecules. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(5), 323-340.
- Chimia. (2025). Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids.
-
PubMed. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]
- Journal of Peptide Science. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent.
- Thermo Fisher Scientific. (1995). Introduction to Cleavage Techniques.
- ScienceDirect. (2003). Mass Spectrometry of Peptides and Proteins up to Proteomics.
- Journal of the Chemical Society, Perkin Transactions 1. (2001).
- Journal of Medicinal Chemistry. (2020). Free Ligand 1D NMR Conformational Signatures To Enhance Structure Based Drug Design of a Mcl-1 Inhibitor (AZD5991) and Other Synthetic Macrocycles.
- Reddit. (2024). No peptides identified in HPLC fractions.
- ResearchGate. (2019). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview.
- ACS Bio & Med Chem Au. (2024). Bioproduction Platform to Generate Functionalized Disulfide-Constrained Peptide Analogues.
- Current Organic Chemistry. (2011). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
- AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
- bioRxiv. (2025).
- Organic Letters. (2002). An Efficient Synthetic Route to Glycoamino Acid Building Blocks for Glycopeptide Synthesis.
- PubMed. (2020). Discovery of Aryl Formyl Piperidine Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase Inhibitors.
- YouTube. (2024). Conformational Analysis of Peptidomimetic Drug Leads by NMR.
- ResearchGate. (2000). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent.
- YouTube. (2023).
- American Chemical Society. (2021). NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability.
- Journal of Organic Chemistry. (2013). Solid-Phase Synthesis of Tetrahydropyridazinedione-Constrained Peptides.
- AAPPTec. (n.d.). SYNTHESIS NOTES.
- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.
- Frontiers in Chemistry. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides.
Sources
- 1. Beyond the Canonical 20: Peptide Discovery with Non-Canonical Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of conformationally constrained amino acid and peptide derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. connectsci.au [connectsci.au]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. Redirecting [linkinghub.elsevier.com]
- 12. m.youtube.com [m.youtube.com]
- 13. ptacts.uspto.gov [ptacts.uspto.gov]
- 14. researchgate.net [researchgate.net]
Application Note: A Comprehensive Guide to the Analytical Methods for Peptides Containing 1-Boc-piperidin-4-yl-glycine
Abstract: The incorporation of non-standard amino acids, such as 1-Boc-piperidin-4-yl-glycine, into peptide structures is a critical strategy in modern drug discovery for enhancing pharmacological properties. The unique structural characteristics of this building block—namely its bulk, lipophilicity, and the acid-labile tert-butyloxycarbonyl (Boc) protecting group—necessitate specialized analytical methods for accurate characterization and quality control. This guide provides a detailed framework for researchers, scientists, and drug development professionals on the robust analytical techniques required for these modified peptides. We will delve into the nuances of Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering both theoretical insights and practical, field-tested protocols.
Introduction: The Analytical Imperative for Modified Peptides
The synthesis of peptides incorporating 1-Boc-piperidin-4-yl-glycine is a key step in developing therapeutics with improved stability, cell permeability, and receptor affinity.[1] However, the very features that make this moiety desirable also present analytical challenges. The bulky piperidine ring and the Boc group can influence peptide folding, chromatographic behavior, and ionization/fragmentation patterns in mass spectrometry. Therefore, a thorough understanding of these effects is paramount for reliable characterization, purity assessment, and stability testing.
This application note will provide a comprehensive overview of the state-of-the-art analytical methodologies for peptides containing 1-Boc-piperidin-4-yl-glycine, with a focus on practical application and the scientific rationale behind the recommended protocols.
Chromatographic Analysis: Taming the Hydrophobicity
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone of peptide analysis and purification.[] The presence of the 1-Boc-piperidin-4-yl-glycine residue significantly increases the hydrophobicity of the peptide, which in turn dictates the choice of stationary and mobile phases for optimal separation.
Causality Behind Experimental Choices in RP-HPLC
-
Column Chemistry: The increased hydrophobicity of the modified peptide necessitates a stationary phase with appropriate retentivity. While standard C18 columns are often a good starting point, for highly hydrophobic peptides, a C8 or even a C4 stationary phase might be required to prevent excessive retention and ensure sharp peaks. The choice of column chemistry plays a critical role in managing the interactions between the peptide and the stationary phase.[3]
-
Mobile Phase Composition: A typical mobile phase for peptide analysis consists of an aqueous component (A) and an organic component (B), usually acetonitrile, with an ion-pairing agent like trifluoroacetic acid (TFA).[1] The gradient of the organic solvent is crucial for eluting the peptide from the column. For peptides containing the bulky and hydrophobic 1-Boc-piperidin-4-yl-glycine, a steeper gradient or a higher initial concentration of the organic solvent may be necessary to achieve elution in a reasonable time frame.
-
The Double-Edged Sword of TFA: TFA is an effective ion-pairing agent that improves peak shape by masking the interactions of free silanol groups on the stationary phase with the basic residues of the peptide. However, it's important to be aware of the acidic nature of TFA. The Boc protecting group is known to be labile under strongly acidic conditions.[4] While 0.1% TFA in the mobile phase is generally considered safe for the duration of a typical HPLC run, prolonged exposure or higher concentrations can lead to the premature cleavage of the Boc group.[5] This can result in the appearance of a deprotected peptide peak, which can be mistaken for an impurity.
Protocol: RP-HPLC Analysis of a Peptide Containing 1-Boc-piperidin-4-yl-glycine
This protocol provides a starting point for method development. Optimization will be required based on the specific peptide sequence and its overall hydrophobicity.
Instrumentation:
-
HPLC or UPLC system with a UV detector
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile
-
Sample Diluent: Mobile Phase A or a compatible solvent
Procedure:
-
Sample Preparation: Dissolve the peptide in the sample diluent to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 10% B
-
5-35 min: 10-70% B
-
35-40 min: 70-90% B
-
40-45 min: 90% B
-
45-50 min: 10% B (re-equilibration)
-
-
Data Analysis:
-
Assess the purity of the peptide by calculating the peak area percentage of the main peak.
-
Identify any potential impurities, such as deletion sequences or peptides with incomplete deprotection.[6][7]
Table 1: Troubleshooting Common RP-HPLC Issues for Peptides Containing 1-Boc-piperidin-4-yl-glycine
| Issue | Potential Cause | Suggested Solution |
| Broad Peaks | Secondary interactions with the stationary phase; poor solubility. | Use a different ion-pairing agent (e.g., formic acid for LC-MS compatibility); increase column temperature; try a different column chemistry (e.g., C8). |
| Late Elution | High hydrophobicity of the peptide. | Increase the initial percentage of organic solvent in the gradient; use a steeper gradient; switch to a less retentive column (e.g., C8 or C4). |
| Split Peaks | Presence of conformers due to the piperidine ring. | Increase the column temperature to promote faster interconversion between conformers. |
| Ghost Peaks | Carryover from previous injections. | Implement a more rigorous needle wash protocol. |
| Appearance of a New Peak at Earlier Retention Time | On-column cleavage of the Boc group. | Minimize the time the sample spends in the acidic mobile phase before injection; consider using a less acidic mobile phase if compatible with the separation.[5] |
Mass Spectrometry: Unveiling the Molecular Identity
Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight and sequence of peptides.[] When coupled with liquid chromatography (LC-MS), it provides a powerful platform for both qualitative and quantitative analysis.[9]
Ionization Techniques: ESI vs. MALDI
-
Electrospray Ionization (ESI): This is the most common ionization technique for LC-MS analysis of peptides. It is a soft ionization method that typically produces multiply charged ions, which is advantageous for analyzing high-mass molecules on mass analyzers with a limited m/z range.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is another soft ionization technique that is often used for the analysis of complex mixtures and for high-throughput screening. It typically produces singly charged ions.
For routine analysis of peptides containing 1-Boc-piperidin-4-yl-glycine, ESI is generally preferred due to its seamless compatibility with LC.
Decoding the Fragmentation Patterns in MS/MS
Tandem mass spectrometry (MS/MS) is used to sequence the peptide by fragmenting the precursor ion and analyzing the resulting fragment ions. The presence of the 1-Boc-piperidin-4-yl-glycine residue introduces characteristic fragmentation patterns that can be used for its identification.
-
Characteristic Neutral Losses from the Boc Group: The Boc group is susceptible to fragmentation during collision-induced dissociation (CID). The most common fragmentation pathways involve the neutral loss of tert-butanol (74 Da) or 2-methylprop-1-ene (isobutylene, 56 Da) .[10] The observation of these neutral losses in the MS/MS spectrum is a strong indicator of the presence of a Boc-protected residue.
-
Piperidine Ring Fragmentation: The piperidine ring itself can undergo fragmentation, although this is generally less favored than the cleavage of the peptide backbone.
Protocol: LC-MS/MS Analysis for Sequence Confirmation
Instrumentation:
-
LC-MS/MS system (e.g., Q-TOF or Orbitrap) with an ESI source
Materials:
-
LC System: As described in the RP-HPLC protocol (formic acid can be used as a TFA replacement for better MS sensitivity).
-
Mobile Phase A: 0.1% (v/v) formic acid in water
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile
Procedure:
-
LC Separation: Perform the chromatographic separation as described in the RP-HPLC protocol.
-
MS Analysis:
-
Ionization Mode: Positive ESI
-
MS1 Scan Range: m/z 300-2000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Data-Dependent Acquisition: Select the top 3-5 most intense precursor ions from the MS1 scan for MS/MS analysis.
-
Data Analysis:
-
Identify the precursor ion corresponding to the expected molecular weight of the peptide.
-
Analyze the MS/MS spectrum for the characteristic b- and y-ion series to confirm the peptide sequence.
-
Look for the neutral losses of 56 Da and/or 74 Da from the precursor and fragment ions, which are indicative of the Boc group.
Diagram 1: Fragmentation of a Boc-Protected Peptide
Caption: MS/MS fragmentation of peptides with 1-Boc-piperidin-4-yl-glycine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof
NMR spectroscopy provides unparalleled insight into the three-dimensional structure of molecules in solution.[11] For peptides containing 1-Boc-piperidin-4-yl-glycine, NMR is crucial for confirming the presence and connectivity of this non-standard residue, as well as for assessing its impact on the overall peptide conformation.
Key NMR Experiments for Structural Elucidation
-
1D ¹H NMR: The initial ¹H NMR spectrum provides a fingerprint of the peptide. The protons of the 1-Boc-piperidin-4-yl-glycine residue will have characteristic chemical shifts. The nine protons of the Boc group typically appear as a sharp singlet around 1.4 ppm. The protons of the piperidine ring will appear in the aliphatic region, and their chemical shifts and coupling constants can provide information about the ring's conformation.
-
2D COSY (Correlation Spectroscopy): This experiment identifies scalar-coupled protons, allowing for the tracing of spin systems within the amino acid residues, including the piperidine ring.
-
2D TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a residue, which is particularly useful for assigning all the protons of the piperidine ring.
-
2D HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C resonances.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range correlations between protons and carbons (typically 2-3 bonds). This is essential for confirming the connectivity between the piperidine ring, the glycine moiety, and the rest of the peptide chain. For instance, correlations between the piperidine protons and the glycine alpha-carbon are expected.[12]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the peptide's conformation and the orientation of the 1-Boc-piperidin-4-yl-glycine residue relative to the rest of the peptide.
Protocol: NMR Analysis for Structural Confirmation
Instrumentation:
-
High-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
Materials:
-
Sample: 1-5 mg of the purified peptide
-
Solvent: Deuterated solvent such as D₂O, DMSO-d₆, or a mixture, depending on the peptide's solubility.
Procedure:
-
Sample Preparation: Dissolve the peptide in the chosen deuterated solvent.
-
Data Acquisition: Acquire a suite of 1D and 2D NMR spectra, including ¹H, COSY, TOCSY, HSQC, HMBC, and NOESY.
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, Mnova).
-
Assign the proton and carbon chemical shifts of the 1-Boc-piperidin-4-yl-glycine residue and the surrounding amino acids.
-
Use the HMBC and NOESY data to confirm the covalent structure and determine the solution conformation of the peptide.
-
Table 2: Expected ¹H and ¹³C Chemical Shift Ranges for 1-Boc-piperidin-4-yl-glycine in a Peptide
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Boc (CH₃)₃ | ~1.4 (s, 9H) | ~28.5 |
| Boc C=O | - | ~155 |
| Boc C(CH₃)₃ | - | ~80 |
| Piperidine H2, H6 (axial) | ~2.7-2.9 | ~43-45 |
| Piperidine H2, H6 (equatorial) | ~3.9-4.1 | ~43-45 |
| Piperidine H3, H5 (axial) | ~1.2-1.4 | ~30-32 |
| Piperidine H3, H5 (equatorial) | ~1.8-2.0 | ~30-32 |
| Piperidine H4 | ~2.5-2.7 | ~50-52 |
| Glycine α-CH₂ | ~3.3-3.5 | ~45-47 |
Note: These are approximate ranges and can vary depending on the solvent and the local chemical environment within the peptide.
Purity and Impurity Profiling: Ensuring Quality and Safety
The synthesis of modified peptides can lead to a variety of impurities, including:
-
Deletion sequences: Peptides missing one or more amino acids.[13]
-
Incomplete deprotection: Peptides where protecting groups on other amino acid side chains have not been fully removed.[6]
-
Side-chain modifications: Unwanted chemical modifications of reactive amino acid side chains.
-
Diastereomers: Racemization of amino acids during synthesis.[7]
A combination of RP-HPLC and LC-MS is typically used for impurity profiling. The high resolution of UPLC coupled with high-resolution mass spectrometry (HRMS) is particularly powerful for identifying and quantifying these impurities.
Diagram 2: Integrated Analytical Workflow
Caption: Integrated workflow for the analysis of modified peptides.
Conclusion
The analytical characterization of peptides containing 1-Boc-piperidin-4-yl-glycine requires a multi-faceted approach that leverages the strengths of chromatography, mass spectrometry, and NMR spectroscopy. By understanding the unique chemical properties of this modification and applying the tailored protocols outlined in this guide, researchers can ensure the accurate and comprehensive analysis of these important therapeutic candidates. This rigorous analytical framework is essential for advancing the development of novel peptide-based drugs from the laboratory to the clinic.
References
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s486-s495. [Link]
-
Agilent. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]
-
D'Alonzo, D., et al. (2019). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Molecules, 24(18), 3343. [Link]
-
Banerjee, S., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(7), 781-791. [Link]
-
Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Typical examples of impurities observed in synthesized peptides. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of glycine in CID peptide fragmentation. Retrieved from [Link]
-
Wawrzynczak, A., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(16), 4987. [Link]
-
ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]
-
National University of Ireland, Maynooth. (2013). Development of a rapid UHPLC method for the in-process determination of coupling reagents used in peptide synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
-
MolecularCloud. (2023). 6 peptide impurities that appear during the synthesis & storage of peptides. Retrieved from [Link]
-
Ishida, Y., et al. (2021). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 26(11), 3183. [Link]
-
ResearchGate. (2011). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(10), 1614-1623. [Link]
-
Britton, J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(4), 1785–1791. [Link]
-
ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Retrieved from [Link]
-
Gunda, P., et al. (2021). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. ACS Omega, 6(43), 28741–28749. [Link]
-
Oldfield, E. (2002). CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS: From Quantum Chemistry to Drug Design. Annual Review of Physical Chemistry, 53, 349-378. [Link]
-
Beck, A., et al. (2020). Investigation of Impurities in Peptide Pools. Molecules, 25(23), 5556. [Link]
-
ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. Retrieved from [Link]
-
Lee, Y. J., et al. (2021). Characteristic Fragmentation Behavior of Linear and Cyclic O-Linked Glycopeptides and Their Peptide Skeletons in MALDI-TOF/TOF MS. International Journal of Molecular Sciences, 22(16), 8871. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Waters. (n.d.). Synthetic Peptide Impurity Analysis on Waters Reversed-Phase Columns. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
CONICET. (2016). Combinatorial Library Screening Coupled to Mass Spectrometry to Identify Valuable Cyclic Peptides. Retrieved from [Link]
-
ChemRxiv. (2022). Structure-based relaxation analysis reveals C-terminal [1-13C]glycine-d2 in peptides has long spin. Retrieved from [Link]
-
ResearchGate. (2022). Glycopeptides fragmentation spectra: which parameters should I consider to correctly attribute the spectra? Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 3. waters.com [waters.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 6 peptide impurities that appear during the synthesis & storage of peptides: | MolecularCloud [molecularcloud.org]
- 9. A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: High-Efficiency Coupling of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine
[1]
Case Reference: STERICS-001
Molecule Type:
The Core Problem: "The Steric Wall"[1]
You are likely experiencing low yields, deletion sequences, or sluggish kinetics.[1] This is not a failure of your standard protocol, but a mismatch between standard reagents and the physical reality of this molecule.
The 1-Boc-piperidin-4-yl group attached to the
Diagnostic & Decision Tree (Troubleshooting)
Before altering your chemistry, confirm the failure mode using this diagnostic workflow.
Optimized Coupling Protocols
Do not use standard HBTU/DIEA. The activation is too short-lived, and the urea by-product can block the resin pores.[1] Choose one of the following protocols based on your equipment.
Protocol A: The "Green" High-Efficiency Method (Recommended)
Best for: Standard synthesizers, room temperature, minimizing racemization.
This method uses Oxyma Pure (Ethyl cyanohydroxyiminoacetate), which generates a highly reactive but stable active ester, superior to HOBt and comparable to HATU, without the explosion risk of HOAt.
| Reagent | Equivalents (Eq) | Role |
| Fmoc-AA-OH | 3.0 - 4.0 Eq | Amino Acid |
| Oxyma Pure | 3.0 - 4.0 Eq | Additive (Suppress Racemization) |
| DIC | 3.0 - 4.0 Eq | Activator (Carbodiimide) |
| Solvent | DMF or NMP | NMP preferred for hindered sequences |
Procedure:
-
Dissolve Fmoc-AA and Oxyma Pure in minimal DMF/NMP.[1]
-
Add DIC immediately prior to adding to the resin.
-
Pre-activation: Allow to react for 2–3 minutes before adding to the resin (allows formation of the active ester).[1]
-
Coupling Time: 60–120 minutes.
-
Double Couple: Mandatory. Repeat the step with fresh reagents.
Protocol B: The "Nuclear" Option (Microwave/Heat)
Best for: Extremely difficult sequences, aggregation-prone regions.
Heat provides the kinetic energy to overcome the rotational barrier of the piperidine ring.[1]
| Parameter | Setting | Notes |
| Reagent | HATU or COMU | HATU is the gold standard for sterics.[1] |
| Base | DIEA or TMP (Collidine) | Collidine reduces racemization at high temp.[1] |
| Temperature | 75°C | Do not exceed 75°C to prevent Fmoc cleavage.[1] |
| Time | 5 - 10 minutes | Short bursts prevent degradation.[1] |
| Power | 25 - 30 Watts | Maintain constant temp (Delta T < 2°C).[1] |
Warning: When using HATU at high temperatures, use 0.95 equivalents of Base relative to the amino acid to prevent base-catalyzed racemization.[1]
Critical FAQ & Troubleshooting
Q1: I see a positive Kaiser test (blue beads) even after double coupling. What now?
Answer: The bulk of the piperidine ring might be trapping the reagents inside the resin matrix, or the test is detecting secondary interactions.[1]
-
Solution: Switch to the Chloranil Test or TNBS Test . The Kaiser test (ninhydrin) can sometimes give false positives with specific bulky amines or if the wash was insufficient.[1]
-
Chemical Fix: Perform a "Capping" step (Acetic Anhydride/Pyridine) to terminate unreacted chains, preventing deletion sequences (n-1 peptides) which are impossible to purify later.[1]
Q2: Is racemization a major risk for this DL-amino acid?
Answer: Yes. Since it is a DL-mixture, you are already coupling a racemate.[1] However, if you are trying to separate isomers later, you must prevent further epimerization.[1]
-
Mechanism: High pH (excess DIEA) promotes proton abstraction from the
-carbon via oxazolone formation.[1] -
Fix: Use TMP (2,4,6-trimethylpyridine / Collidine) instead of DIEA. It is a weaker, more sterically hindered base that is sufficient for activation but poor at abstracting the
-proton.[1]
Q3: The coupling of this AA worked, but the next AA won't couple.
Answer: This is the "N-terminal Shielding" effect.[1] Once the Fmoc-1-(1-Boc-piperidin-4-yl)-glycine is attached, the N-terminus is buried under the piperidine ring.[1]
Mechanistic Visualization
Understanding the chemical pathway helps in selecting the right intervention.[1]
[1]
Summary of Recommendations
| Feature | Standard Protocol (Avoid) | High-Efficiency Protocol (Use) |
| Coupling Reagent | HBTU / TBTU | Oxyma Pure / DIC or HATU |
| Base | DIEA (Diisopropylethylamine) | Collidine (TMP) (if using HATU) |
| Solvent | DMF | NMP (N-Methyl-2-pyrrolidone) |
| Temperature | RT (25°C) | 60°C - 75°C (Microwave) |
| Monitoring | Kaiser Test (Qualitative) | Micro-cleavage + HPLC/MS (Quantitative) |
References
-
Albericio, F., et al. (2018).[1] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1] Organic Process Research & Development.
-
[1]
-
-
El-Faham, A. & Albericio, F. (2011).[1][2] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
-
[1]
-
-
Collins, J. M., et al. (2014).[1] High-Efficiency Solid Phase Peptide Synthesis (HE-SPPS). Organic Letters. (Detailing microwave protocols for hindered sequences).
-
[1]
-
-
Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
-
[1]
-
side reactions with Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine in SPPS
This guide serves as a specialized Technical Support Center for researchers utilizing Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (commonly referred to as Fmoc-Pip(Boc)-Gly-OH or Fmoc-4-AmPhGly analog) in Solid Phase Peptide Synthesis (SPPS).
Reagent Profile & Critical Properties
-
Chemical Name: 2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-2-(1-(tert-butoxycarbonyl)piperidin-4-yl)acetic acid
-
Common Abbreviation: Fmoc-Pip(Boc)-Gly-OH
-
Structural Feature: An
-amino acid with a bulky piperidinyl side chain attached to the -carbon. The piperidine nitrogen is protected by a Boc group (acid-labile), while the -amine is Fmoc protected (base-labile).[1][2] -
Key Challenge: Extreme steric hindrance due to the bulky side chain adjacent to the reaction center, leading to difficult coupling and potential side reactions like Diketopiperazine (DKP) formation.[1]
Module 1: Troubleshooting Coupling Failures
User Query: "I am observing incomplete coupling (deletion sequences) when introducing Fmoc-Pip(Boc)-Gly-OH, or when coupling the subsequent amino acid to it. Standard HBTU/DIEA protocols are failing."
Root Cause Analysis:
The piperidinyl side chain at the
Troubleshooting Protocol:
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Recommended) | Mechanistic Rationale |
| Coupling Reagent | HBTU, TBTU, PyBOP | HATU or COMU with HOAt | Aza-derivatives (HOAt) create a less sterically hindered active ester and utilize the "neighboring group effect" to accelerate acylation. |
| Base | DIPEA (2.0 eq) | TMP (2,4,6-Trimethylpyridine) or DIEA (1.0 eq) | Weaker bases reduce the risk of base-catalyzed racemization (oxazolone formation), which is elevated in sterically hindered residues. |
| Temperature | Room Temperature | 50°C - 75°C (Microwave) | Thermal energy overcomes the activation energy barrier imposed by steric bulk. Note: Do not exceed 75°C to prevent Boc thermolysis. |
| Reaction Time | 30 - 60 mins | 2 x 60 mins (Double Couple) | Replenishing reagents ensures high concentration of activated species, pushing the equilibrium forward. |
Visual Workflow: Difficult Coupling Decision Tree
Caption: Decision tree for optimizing coupling conditions based on the position of the hindered residue.
Module 2: Diketopiperazine (DKP) Formation
User Query: "My mass spec shows a major impurity with a mass [M - Dipeptide]. It seems I'm losing the first two amino acids from the resin."
Root Cause Analysis:
When Fmoc-Pip(Boc)-Gly-OH is the second residue added to the resin (C-terminal position
Prevention Strategy:
-
Resin Choice: Avoid benzyl ester resins (Wang, Merrifield) if Pip(Boc)-Gly is at the C-terminus or
position.-
Use: 2-Chlorotrityl Chloride (2-CTC) Resin . The steric bulk of the trityl linker prevents the DKP attack.
-
-
Fmoc Deprotection: Use a "short and fast" deprotection cycle to minimize the time the free amine sits in the basic piperidine solution before the next coupling.
-
Fragment Coupling: If possible, couple the dipeptide (Fmoc-AA-Pip(Boc)Gly-OH) as a single block rather than stepwise.
Module 3: Side Reactions During Cleavage (Boc Stability)
User Query: "Post-cleavage analysis shows multiple peaks. Is the Boc group stable during synthesis? Am I seeing alkylation?"
Root Cause Analysis: The Boc group on the piperidine nitrogen is stable to base (piperidine/DMF) but highly labile to acid (TFA).
-
Incomplete Boc Removal: Rare. 95% TFA removes Boc quantitatively.
-
t-Butyl Cation Scavenging: Upon TFA cleavage, the Boc group releases tert-butyl cations. If not scavenged, these electrophiles will alkylate electron-rich residues (Trp, Tyr, Met) or re-attach to the piperidine nitrogen.
Self-Validating Cleavage Cocktail: Do not use straight TFA. Use Reagent K or a high-scavenger cocktail:
-
TFA: 82.5%
-
Phenol: 5% (Scavenger)
-
Water: 5% (Solvent/Scavenger)
-
Thioanisole: 5% (Scavenger for Met/Cys)
-
EDT (Ethanedithiol): 2.5% (Critical for quenching t-butyl cations)
Note on Racemization: Since the reagent is DL -glycine, the product is inherently a racemic mixture of diastereomers (unless separated). If you used a chiral version and observe racemization:
-
Cause: Base-catalyzed enolization during coupling.
-
Fix: Add Oxyma Pure or HOBt to the deprotection solution (0.1 M) to suppress racemization of the C-terminal residue during Fmoc removal of the next amino acid.
Module 4: Solubility & Aggregation
User Query: "The resin bed has shrunk, and the coupling solution is cloudy. Yields dropped significantly after adding the Pip-Gly residue."
Root Cause Analysis:
The hydrophobic, rigid piperidine ring disrupts the solvation of the peptide chain, leading to
Solvation Enhancement Protocol:
-
Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) for all steps involving this residue. NMP is superior for disrupting aggregates.
-
Chaotropic Salts: Add 0.1 M LiCl or KSCN to the coupling and deprotection solutions. This disrupts hydrogen bonding networks within the resin matrix.
-
Pseudoproline Dipeptides: If the sequence allows, insert a pseudoproline (oxazolidine) derivative before or after the Pip-Gly residue to "kink" the chain and prevent aggregation.
Visual: Aggregation & DKP Pathways
Caption: Competing pathways for the deprotected Pip-Gly species: Coupling vs. DKP vs. Aggregation.
References
-
Isidro-Llobet, A., et al. (2009).[3] Amino Acid-Protecting Groups. Chemical Reviews. Comprehensive guide on Boc/Fmoc orthogonality and stability.
-
Steinauer, R., et al. (1989). Diketopiperazine formation in Fmoc-SPPS. International Journal of Peptide and Protein Research.[3] Details the mechanism of DKP formation with bulky amino acids.
-
Sigma-Aldrich Technical Guides. Overcoming Aggregation in Solid-phase Peptide Synthesis. Protocols for using chaotropic salts and NMP.
-
ChemPep Inc. Fmoc Solid Phase Peptide Synthesis: Side Reactions. Overview of aspartimide and racemization issues in SPPS.
Sources
preventing racemization of Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine during activation
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Racemization
Welcome to our dedicated technical support guide for optimizing the coupling of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine in solid-phase peptide synthesis (SPPS). This resource, compiled by our Senior Application Scientists, provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you mitigate racemization and ensure the chiral integrity of your synthetic peptides.
Introduction: The Challenge of Racemization
Racemization, the conversion of a chiral amino acid into a mixture of its enantiomers, is a critical challenge in peptide synthesis. This loss of stereochemical purity can lead to the formation of diastereomeric peptides with altered biological activity and create significant purification challenges. The activation of the carboxylic acid group of an Nα-protected amino acid is a step particularly prone to racemization, especially for sterically hindered or structurally unique amino acids like Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine.
This guide will walk you through the mechanisms of racemization and provide actionable strategies to maintain the stereochemical integrity of this valuable building block during the crucial activation and coupling steps.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of peptide synthesis?
A: Racemization is the loss of stereochemical integrity at the α-carbon of an amino acid, leading to a mixture of L- and D-enantiomers.[1] During peptide synthesis, this results in the incorporation of the incorrect stereoisomer into the peptide chain, creating diastereomeric impurities that can be difficult to separate and may compromise the peptide's biological function.[1]
Q2: Why is Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine potentially susceptible to racemization?
A: While glycine itself is achiral, the substituted piperidinyl moiety introduces chirality and significant steric bulk to the Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine residue. Sterically hindered amino acids can be more challenging to couple, sometimes requiring longer reaction times or more reactive coupling agents, which can increase the risk of racemization.[2]
Q3: What is the primary mechanism of racemization during amino acid activation?
A: The most common pathway for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][3] The activated carboxyl group of the Fmoc-amino acid can cyclize to form this planar intermediate. The proton at the α-carbon of the oxazolone is acidic and can be abstracted by a base, leading to a loss of chirality. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of L- and D-isomers.[1][3] A secondary mechanism involves direct enolization, where a base directly abstracts the proton from the α-carbon of the activated amino acid.[4][5]
Q4: How do coupling reagents influence racemization?
A: The choice of coupling reagent is a critical factor.[4] Reagents are broadly classified into carbodiimides (e.g., DIC) and onium salts (phosphonium, e.g., PyBOP, or aminium/uronium, e.g., HBTU, HATU, HCTU, COMU).[6] Onium salt reagents, particularly those based on HOBt or its more effective aza-derivative, HOAt, are generally preferred for minimizing racemization as they promote the formation of less reactive, but more stable, active esters that are less prone to oxazolone formation.[2][7][8]
Q5: What is the role of additives like HOBt, HOAt, and OxymaPure?
A: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), and ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) are crucial for suppressing racemization.[4][8] When used with a coupling reagent like DIC, they form active esters that are more reactive than the initial O-acylisourea intermediate but less prone to racemization-inducing side reactions like oxazolone formation.[9] HOAt and OxymaPure are generally considered more effective at suppressing racemization than HOBt.[8][10][11]
Troubleshooting Guide: Preventing Racemization of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine
This section provides a structured approach to troubleshooting and preventing racemization during the activation and coupling of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine.
Issue 1: Detection of Diastereomeric Impurities in the Crude Peptide
-
Root Cause Analysis: The presence of diastereomers is a strong indicator of racemization during one or more coupling steps. The bulky nature of the 1-Boc-piperidin-4-yl side chain may necessitate more forcing coupling conditions, which can inadvertently promote racemization.
-
Solution Pathway:
-
Optimize the Coupling Reagent and Additive Combination: This is the most critical factor.
-
Control the Base: The type and amount of base used can significantly impact racemization.
-
Adjust Reaction Conditions: Temperature and pre-activation time are key parameters to control.
-
Consider Solvent Effects: The polarity of the solvent can play a role.[1]
-
Logical Flow for Troubleshooting Racemization
Caption: A logical workflow for troubleshooting racemization.
Recommended Protocols for Low-Racemization Coupling
Given the sterically hindered nature of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine, the following protocols are recommended. It is always advisable to perform a small-scale test coupling and analyze the resulting dipeptide for chiral purity.
Protocol 1: Carbodiimide/Additive Method (DIC/OxymaPure)
This method is a cost-effective and reliable approach that minimizes racemization by forming a stable Oxyma active ester.[6]
Materials:
-
Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine
-
Resin with free N-terminal amine
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30-60 minutes. After Fmoc deprotection of the preceding amino acid, wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Activation Solution Preparation:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine and 3-5 equivalents of OxymaPure in DMF.
-
Add 3-5 equivalents of DIC to this solution.
-
-
Pre-activation: Allow the mixture to pre-activate for 1-5 minutes at room temperature.[1]
-
Coupling: Add the activation mixture to the washed resin.
-
Reaction: Allow the coupling reaction to proceed for 1-2 hours at room temperature. Monitor the reaction using a Kaiser test or other appropriate method to confirm completion.
-
Washing: Once the coupling is complete, wash the resin thoroughly with DMF to remove excess reagents and byproducts.
Protocol 2: Uronium Salt Method (COMU)
COMU is a third-generation uronium coupling reagent based on OxymaPure, known for its high reactivity and low racemization potential.[10][12]
Materials:
-
Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine
-
Resin with free N-terminal amine
-
COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
Procedure:
-
Resin Preparation: Swell and wash the resin as described in Protocol 1.
-
Coupling Mixture Preparation:
-
In a separate vessel, dissolve 3-5 equivalents of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine and 3-5 equivalents of COMU in DMF.
-
Add 6-10 equivalents of DIPEA or, preferably, the less basic and more sterically hindered 2,4,6-Collidine.
-
-
Coupling: Immediately add the prepared mixture to the resin. Unlike carbodiimide methods, a separate pre-activation step is often not required for onium salts.
-
Reaction: Allow the coupling to proceed for 1-2 hours at room temperature. Monitor for completion.
-
Washing: Wash the resin thoroughly with DMF.
Data Summary: Coupling Reagent Comparison
| Coupling Reagent | Additive | Relative Reactivity | Racemization Risk | Key Advantages |
| DIC | OxymaPure/HOAt | Moderate | Low | Cost-effective, stable active ester formation.[6][9] |
| HBTU/HCTU | (Internal HOBt/Cl-HOBt) | High | Moderate | Widely used, but can be outperformed by newer reagents.[2][13] |
| HATU | (Internal HOAt) | Very High | Low | Excellent for sterically hindered couplings.[2][14] |
| COMU | (Internal OxymaPure) | Very High | Very Low | High solubility, safety (non-explosive), and efficiency.[10][12] |
Experimental Workflow Visualization
The following diagram illustrates the recommended workflow for minimizing racemization during the coupling of Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine.
Caption: Recommended low-racemization coupling workflow.
By implementing these strategies and carefully selecting your reagents, you can significantly reduce the risk of racemization when incorporating Fmoc-L-(1-Boc-piperidin-4-yl)-Glycine into your peptide sequence, ensuring the synthesis of a high-purity final product.
References
-
ResearchGate. (2025). Racemization of Amino Acids in Solid-Phase Peptide Synthesis Investigated by Capillary Electrophoresis. Available at: [Link]
-
Royal Society of Chemistry. (2014). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
ACS Publications. (2019). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]
-
National Institutes of Health. (2010). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Available at: [Link]
-
Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. Available at: [Link]
-
YouTube. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. Available at: [Link]
-
ResearchGate. (n.d.). Mechanisms of base-catalyzed racemization during activation step. Available at: [Link]
-
Springer. (n.d.). Methods for Removing the Fmoc Group. Available at: [Link]
-
AAPPTec. (n.d.). Technical Support Information Bulletin 1206 - HCTU. Available at: [Link]
-
ResearchGate. (n.d.). Effect of coupling reagent on α-C racemization of His, Cys, and Ser... Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Methods for Removing the Fmoc Group. Available at: [Link]
-
ConnectSci. (2019). The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry. Available at: [Link]
-
ACS Publications. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. Available at: [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Available at: [Link]
-
Semantic Scholar. (2006). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Available at: [Link]
-
Luxembourg Bio Technologies. (n.d.). Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Available at: [Link]
-
National Institutes of Health. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. Available at: [Link]
-
American Chemical Society. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. Organic Letters. Available at: [Link]
-
RSC Publishing. (n.d.). Oxyma-B, an excellent racemization suppressor for peptide synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Racemization during SPPS coupling step. Available at: [Link]
-
National Institutes of Health. (2017). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Current Protocols in Chemical Biology. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chempep.com [chempep.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Stability of Boc Group on Piperidine During Fmoc SPPS
Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals who are incorporating Boc-protected piperidine-containing building blocks into their peptide sequences using Fmoc-based protocols. Here, we provide in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful synthesis of your target molecules.
Introduction: The Principle of Orthogonality in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide science, enabling the construction of complex peptide chains with high fidelity. The success of SPPS hinges on the strategic use of protecting groups, with the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy being the most prevalent approach in contemporary peptide synthesis.[1] This method's popularity stems from its use of a base-labile Fmoc group for the temporary protection of the α-amino group, in conjunction with acid-labile protecting groups for the amino acid side chains.[1] This fundamental difference in lability is known as orthogonality , and it is the key to the selective deprotection of specific functional groups without affecting others.[2]
The tert-butyloxycarbonyl (Boc) group is a prime example of an acid-labile protecting group, readily cleaved by moderately strong acids like trifluoroacetic acid (TFA).[3] Conversely, it is generally stable to the basic conditions used to remove the Fmoc group, which is typically a 20% solution of piperidine in a polar aprotic solvent such as N,N-dimethylformamide (DMF).[1] This orthogonality is the theoretical basis for the successful incorporation of Boc-protected building blocks, including those containing piperidine moieties, into a peptide chain via Fmoc-SPPS.
This guide will delve into the practical aspects of this orthogonality, addressing the stability of the Boc group on a piperidine ring throughout the repeated cycles of Fmoc deprotection and providing solutions to potential challenges.
Frequently Asked Questions (FAQs)
Q1: Is the Boc group on a piperidine ring truly stable to the piperidine solution used for Fmoc deprotection?
A1: Yes, under standard Fmoc-SPPS conditions, the Boc group protecting a piperidine nitrogen is considered highly stable. The mechanism of Fmoc deprotection is a β-elimination reaction initiated by a base (piperidine), which is a mild deprotection method.[2] The Boc group, in contrast, is cleaved by an acid-catalyzed hydrolysis mechanism.[3] The basic conditions of Fmoc deprotection are not conducive to the cleavage of the Boc group. Therefore, an orthogonal protection strategy using a base-labile protecting group such as Fmoc is possible.[4] While cleavage of the Boc moiety can be obtained under basic conditions in special cases where the amine is highly activated (e.g., in a pyrrole ring), a Boc-protected piperidine is not considered to be in such an activated state.[5]
Q2: Why would I use a Boc-protected piperidine building block in Fmoc-SPPS?
A2: Boc-protected piperidine derivatives are valuable building blocks for introducing conformational constraints, specific side chains, or for creating peptide mimics (peptidomimetics) with altered pharmacokinetic properties. For example, 1-Boc-4-(N-Fmoc-amino)piperidine-4-carboxylic acid is a commercially available building block that allows for the incorporation of a constrained, di-functionalized piperidine ring into a peptide backbone.[6] The Boc group serves as a stable, orthogonal protecting group for the piperidine nitrogen, preventing it from interfering with the coupling reactions during the synthesis.
Q3: What is the chemical basis for the stability of the Boc group to piperidine?
A3: The stability of the Boc group in the presence of piperidine is due to the difference in the chemical mechanisms required for the removal of the Fmoc and Boc protecting groups.
-
Fmoc Deprotection: This is a base-mediated elimination reaction. The piperidine acts as a base to abstract an acidic proton on the fluorenyl group of the Fmoc moiety, leading to its cleavage.
-
Boc Deprotection: This is an acid-catalyzed hydrolysis. The reaction requires a strong acid to protonate the oxygen of the carbamate, which then leads to the formation of a stable tert-butyl cation and the release of the free amine.
Piperidine, being a base, cannot initiate the acid-catalyzed cleavage of the Boc group.
Troubleshooting Guide
While the Boc group on a piperidine ring is robustly stable under standard Fmoc-SPPS conditions, unexpected side reactions or yield loss can occasionally occur, especially in long or complex syntheses. This section addresses potential issues and provides systematic troubleshooting strategies.
Problem 1: I am observing a small amount of a side product with a mass corresponding to the loss of the Boc group from my piperidine-containing peptide. What could be the cause?
Potential Cause A: Degradation of Piperidine Solution Old or improperly stored piperidine solutions can degrade. Piperidine can react with carbon dioxide from the air to form piperidine carbamate, which can alter the basicity and reactivity of the deprotection solution. While unlikely to directly cleave the Boc group, changes in the deprotection cocktail's composition can sometimes lead to unforeseen side reactions.
Solution:
-
Use fresh, high-quality reagents. Prepare your 20% piperidine in DMF solution fresh daily or weekly.
-
Store piperidine under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric CO2.
Potential Cause B: Extended Deprotection Times For some sterically hindered Fmoc groups, longer deprotection times may be employed. While the Boc group is highly stable, extremely prolonged exposure to the basic deprotection solution over many cycles could potentially lead to a very low level of degradation.
Solution:
-
Optimize deprotection time. Monitor the Fmoc deprotection using a UV detector to determine the minimum time required for complete removal. Avoid unnecessarily long deprotection steps. Standard Fmoc deprotection is typically complete within minutes.[7]
-
Consider a stronger, non-nucleophilic base for difficult deprotections. A solution of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in DMF can be more effective for removing stubborn Fmoc groups and may reduce the overall exposure time to basic conditions.
Problem 2: My final peptide yield is lower than expected after incorporating a Boc-piperidine building block. How can I diagnose the issue?
Diagnostic Step 1: Cleavage and Analysis of an Intermediate Peptide If you suspect a problem related to the stability of the Boc-piperidine moiety, it is helpful to cleave a small amount of the resin-bound peptide at an intermediate stage of the synthesis (e.g., after the addition of 5-10 more residues).
-
Experimental Protocol:
-
Take a small sample of the peptide-resin (e.g., 10-20 mg).
-
Wash the resin thoroughly with dichloromethane (DCM).
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Precipitate the cleaved peptide in cold diethyl ether.
-
Analyze the crude peptide by LC-MS.
-
-
Interpretation of Results:
-
If the major peak corresponds to the expected mass of the truncated peptide with the Boc group intact, it is unlikely that the Boc group is being prematurely cleaved during the preceding Fmoc deprotections.
-
If you observe a significant peak corresponding to the mass of the peptide without the Boc group, this would indicate an issue with the stability of the Boc group under your synthesis conditions.
-
Diagnostic Step 2: Ninhydrin Test after Coupling Incomplete coupling onto the deprotected amine of the preceding residue can lead to deletion sequences and a lower yield of the full-length peptide.
-
Experimental Protocol:
-
After coupling the Boc-piperidine building block, take a small sample of the resin.
-
Wash the resin beads thoroughly with DMF.
-
Perform a Kaiser (ninhydrin) test.
-
-
Interpretation of Results:
-
Blue beads: Indicate the presence of free primary amines, signifying an incomplete coupling reaction.
-
Colorless/yellow beads: Indicate a complete coupling reaction.
-
Solution for Incomplete Coupling:
-
Double couple: If the ninhydrin test is positive, repeat the coupling step with a fresh solution of the activated Boc-piperidine amino acid.
-
Use a more potent coupling reagent: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) can improve coupling efficiency for sterically hindered amino acids.
Visualizing the Orthogonal Protection Scheme
The following diagram illustrates the core principle of orthogonality in Fmoc-SPPS when using a Boc-protected building block.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. peptide.com [peptide.com]
- 7. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
Validation & Comparative
Comparative Guide: Fmoc-Glycine vs. Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine in SPPS
This guide provides an in-depth technical comparison between the standard building block Fmoc-Glycine and the specialized non-canonical amino acid Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (hereafter referred to as Fmoc-Pip(Boc)-Gly-OH ).
Executive Summary
While Fmoc-Glycine is the fundamental unit of peptide flexibility, Fmoc-Pip(Boc)-Gly-OH acts as a rigid, functional scaffold used to introduce basicity and conformational constraints. The transition from Glycine to the Piperidinyl derivative requires a shift from standard protocols to high-efficiency coupling strategies due to significant steric hindrance and the implications of using a racemic (DL) starting material.
Chemical & Physical Properties Comparison
The table below contrasts the fundamental properties that dictate handling and synthesis strategy.
| Feature | Fmoc-Glycine | Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine |
| CAS Number | 29022-11-5 | 204058-24-2 |
| Structure Type | Canonical, Achiral | Non-Canonical, Bulky, Chiral (Racemic) |
| Side Chain | Hydrogen (-H) | 1-Boc-piperidin-4-yl group |
| Steric Bulk | Minimal (Lowest of all AA) | High (Comparable to bulky |
| Chirality | Achiral | Racemic (DL mixture) at |
| Protecting Group | Fmoc (Base labile) | Fmoc ( |
| Solubility | High in DMF/NMP | Moderate; requires thorough dissolution |
| Primary Utility | Linkers, Turns, Flexibility | Peptidomimetics, GPCR ligands, Basic sites |
SPPS Methodology: Protocols & Causality
A. Coupling Efficiency & Steric Hindrance
Fmoc-Glycine:
-
Mechanism: Due to the lack of a side chain, Glycine activates and couples rapidly. It is prone to aggregation in longer sequences because it allows the peptide backbone to adopt inter-chain hydrogen bonding structures (beta-sheets).
-
Protocol: Standard carbodiimide chemistry (DIC/Oxyma) is sufficient.
-
Risk: Over-activation can lead to di-peptide formation if free Glycine is present, but this is rare with Fmoc-derivatives.
Fmoc-Pip(Boc)-Gly-OH:
-
Mechanism: The 4-substituted piperidine ring at the
-carbon creates significant steric shielding of the nucleophilic amine (during deprotection) and the activated carboxylate. -
Protocol: Requires high-power coupling reagents (e.g., HATU, PyBOP) and extended reaction times.
-
Critical Step: Use a chaotic solvent system or elevated temperature (microwave SPPS at 50°C) to overcome the steric barrier.
B. The "DL" Factor: Managing Diastereomers
The most critical distinction is the stereochemistry. Fmoc-Pip(Boc)-Gly-OH is supplied as a DL-racemate .
-
Impact: When coupled to a chiral resin or peptide chain, it produces a mixture of diastereomers (e.g., L-peptide-L-PipGly and L-peptide-D-PipGly).
-
Purification: These diastereomers will have different retention times on RP-HPLC. You must anticipate a split peak during purification.
-
Strategy: If stereopurity is essential, you must either source the enantiopure building block (rare/expensive) or separate the diastereomeric peptides via preparative HPLC.
C. Cleavage & Work-up
-
Fmoc-Glycine: Inert side chain. No specific scavengers required.
-
Fmoc-Pip(Boc)-Gly-OH: The Boc group on the piperidine nitrogen is removed by TFA.
-
Scavenger Rule: The tert-butyl cation released from the Boc group is a reactive electrophile. You must use TIS (Triisopropylsilane) or EDT (Ethanedithiol) in the cleavage cocktail to prevent re-attachment of the t-butyl group to susceptible residues (e.g., Trp, Tyr).
-
Final State: The piperidine nitrogen becomes a secondary amine salt (
) upon cleavage, adding a positive charge to the peptide at neutral pH.
-
Experimental Protocols
Protocol A: Standard Coupling (Fmoc-Glycine)
-
Resin Preparation: Swell resin in DMF for 20 min.
-
Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash DMF (5x).
-
Activation:
-
5.0 eq Fmoc-Gly-OH
-
5.0 eq DIC (Diisopropylcarbodiimide)
-
5.0 eq Oxyma Pure
-
Dissolve in DMF (0.2 M concentration).
-
-
Coupling: Shake at Room Temp for 30-45 minutes .
-
Monitoring: Kaiser Test (Colorless = Complete).
Protocol B: Sterically Demanding Coupling (Fmoc-Pip(Boc)-Gly-OH)
-
Resin Preparation: Swell resin in DMF/DCM (1:1) to maximize swelling.
-
Deprotection: 20% Piperidine + 0.1M Oxyma (to prevent aspartimide formation if Asp is present) in DMF.[1]
-
Activation (Pre-activation recommended):
-
3.0 eq Fmoc-Pip(Boc)-Gly-OH
-
2.9 eq HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
-
6.0 eq DIPEA (Diisopropylethylamine)
-
Note: Reduce equivalents to 3.0 to conserve expensive reagent; compensate with stronger activation.
-
-
Coupling:
-
Add activated solution to resin.
-
Shake for 2 - 4 hours at Room Temp OR 15 mins at 50°C (Microwave).
-
Double Coupling is highly recommended if the resin loading is >0.5 mmol/g.
-
-
Monitoring: Chloranil Test (More sensitive for secondary amines/bulky amines) or micro-cleavage LCMS.
Visualization of Workflows
Figure 1: SPPS Decision Matrix
This diagram illustrates the divergent workflows required when handling the racemic, bulky Piperidinyl-Glycine versus the standard Glycine.
Caption: Divergent processing paths for Fmoc-Glycine vs. Fmoc-Pip(Boc)-Gly-OH. Note the requirement for downstream purification when using the DL-racemate.
Figure 2: Structural & Steric Comparison
A conceptual representation of the steric environment at the alpha-carbon.
Caption: Steric comparison showing the accessible alpha-carbon of Glycine versus the obstructed environment of the Piperidinyl derivative.
References
-
PubChem. (n.d.). Compound Summary: 2-({1-[(tert-butoxy)carbonyl]piperidin-4-yl}({[(9H-fluoren-9-yl)methoxy]carbonyl})amino)acetic acid.[2] National Library of Medicine. Retrieved from [Link]
Sources
A Comparative Guide to Boc vs. Fmoc Strategies for Piperidine-Containing Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase peptide synthesis (SPPS) has become an indispensable tool in both academic research and the pharmaceutical industry, enabling the creation of complex peptide molecules.[1][2] At the core of SPPS are two primary chemical strategies: the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) approaches.[1] The choice between these methods is a critical decision that significantly impacts the synthesis workflow, selection of reagents, and ultimately, the purity of the final peptide product.[1]
This guide provides an in-depth, objective comparison of the Boc and Fmoc strategies, with a particular focus on their application in the synthesis of peptides containing piperidine moieties. The inclusion of piperidine and other cyclic structures can introduce unique challenges, making the selection of the appropriate synthesis strategy paramount.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between Boc and Fmoc SPPS lies in their orthogonal protection schemes.[1][3] This orthogonality ensures that the temporary α-amino protecting group can be removed without affecting the permanent side-chain protecting groups.[4][5][6]
The Boc Strategy
The classic Boc strategy utilizes the acid-labile Boc group for the temporary protection of the α-amino group.[1] Repetitive deprotection is achieved using a moderately strong acid, typically trifluoroacetic acid (TFA).[1][4][7] Side-chain protecting groups are generally benzyl-based and require a strong acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[4][7][] This difference in acid lability between the temporary and permanent protecting groups, while not strictly orthogonal, is sufficient for practical application.[4][7]
The Fmoc Strategy
The Fmoc strategy, which has become the more dominant approach, employs the base-labile Fmoc group for α-amino protection.[] Deprotection is carried out using a mild base, most commonly a solution of piperidine in N,N-dimethylformamide (DMF).[4][][10] Side-chain protecting groups are typically tert-butyl-based and are removed in the final step with a strong acid like TFA.[][] This represents a truly orthogonal protection scheme.[4][5][]
Head-to-Head Comparison: Boc vs. Fmoc
| Feature | Boc Strategy | Fmoc Strategy |
| α-Amino Protecting Group | tert-butyloxycarbonyl (Boc) | 9-fluorenylmethyloxycarbonyl (Fmoc) |
| Deprotection Condition | Moderate Acid (e.g., 50% TFA in DCM)[4][7] | Mild Base (e.g., 20% piperidine in DMF)[][10] |
| Side-Chain Protection | Typically Benzyl-based (e.g., Bzl, Tos)[] | Typically tert-Butyl-based (e.g., tBu, Trt, Pbf)[][11] |
| Final Cleavage | Strong Acid (e.g., HF, TFMSA)[4][7] | Strong Acid (e.g., TFA)[] |
| Orthogonality | Not strictly orthogonal, relies on differential acid lability.[4][5][7] | Fully orthogonal.[4][5][] |
| Safety Considerations | Requires handling of highly corrosive and toxic HF.[] | Piperidine is a controlled substance and can form harmful byproducts.[12][13][14] |
| Cost | Boc-protected amino acids are generally less expensive.[][] | Fmoc-protected amino acids are typically more expensive.[] |
| Aggregation Issues | Repetitive acid treatment can help disrupt aggregation.[1][2] | Aggregation can be more problematic, especially for hydrophobic sequences.[4][15] |
| Side Reactions | Acid-catalyzed side reactions can occur. | Base-catalyzed side reactions, such as aspartimide formation, are a concern.[5][12][16] |
Synthesizing Piperidine-Containing Peptides: Key Considerations
The incorporation of piperidine or other cyclic non-natural amino acids introduces specific challenges that must be addressed when choosing a synthesis strategy.
Boc Strategy for Piperidine-Containing Peptides
Advantages:
-
Reduced Aggregation: The repetitive TFA treatment in Boc-SPPS can be advantageous in preventing the aggregation of hydrophobic or "difficult" sequences, which can be exacerbated by the presence of rigid cyclic structures like piperidine.[1][2]
-
Compatibility with Base-Sensitive Groups: The Boc strategy is more suitable for peptides containing base-sensitive protecting groups.[]
Disadvantages:
-
Harsh Final Cleavage: The use of HF for final cleavage is a significant drawback due to its hazardous nature and potential to degrade sensitive residues.
-
Acid-Labile Piperidine Modifications: If the piperidine moiety itself contains acid-labile modifications, the Boc strategy may not be suitable.
Fmoc Strategy for Piperidine-Containing Peptides
Advantages:
-
Milder Conditions: The milder deprotection conditions of the Fmoc strategy are generally preferred as they minimize the risk of side reactions and are compatible with a wider range of functional groups.[3][]
-
Orthogonality: The true orthogonality of the Fmoc strategy allows for more complex peptide modifications, such as side-chain cyclization.[4][]
Disadvantages:
-
Piperidine-Mediated Side Reactions: The use of piperidine for Fmoc deprotection can lead to side reactions, particularly aspartimide formation in sequences containing aspartic acid.[5][12][16] This is a critical consideration as the piperidine deprotection reagent itself can react with the growing peptide chain.
-
Aggregation: "Difficult sequences," which can include those with piperidine, are prone to aggregation during Fmoc synthesis, leading to incomplete coupling and deprotection.[2][15]
Experimental Protocols
Model Peptide: A Hypothetical Piperidine-Containing Hexapeptide (Ac-Tyr-Pro-Pip-Gly-Phe-Leu-NH2)
Here, "Pip" represents a generic piperidine-based amino acid.
Boc-SPPS Protocol
Caption: Boc-SPPS workflow for a model piperidine-containing peptide.
-
Resin Preparation: Swell MBHA resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Boc-Leu-OH to the resin using a suitable coupling agent (e.g., HBTU/DIEA) in DMF.
-
Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DCM.
-
Subsequent Couplings: Repeat steps 3 and 4 for the remaining amino acids (Boc-Phe-OH, Boc-Gly-OH, Boc-Pip-OH, Boc-Pro-OH, Boc-Tyr(Bzl)-OH).
-
N-terminal Acetylation: Acetylate the N-terminus with acetic anhydride/DIEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups with HF in the presence of a scavenger (e.g., anisole).
-
Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Fmoc-SPPS Protocol
Caption: Fmoc-SPPS workflow for a model piperidine-containing peptide.
-
Resin Preparation: Swell Rink Amide resin in DMF.[11]
-
Initial Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.[11]
-
First Amino Acid Coupling: Couple Fmoc-Leu-OH using a suitable coupling agent (e.g., HCTU/DIEA) in DMF.[11]
-
Fmoc Deprotection: Remove the Fmoc group with 20% piperidine in DMF.[11]
-
Subsequent Couplings: Repeat steps 3 and 4 for the remaining amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Pip-OH, Fmoc-Pro-OH, Fmoc-Tyr(tBu)-OH).
-
Final Fmoc Deprotection: Remove the final Fmoc group with 20% piperidine in DMF.
-
N-terminal Acetylation: Acetylate the N-terminus with acetic anhydride/DIEA in DMF.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail (e.g., TFA/TIS/H2O).[1][11]
-
Purification: Purify the crude peptide by RP-HPLC.
Mitigating Challenges in Piperidine-Containing Peptide Synthesis
Addressing Aggregation
For Fmoc-SPPS of aggregation-prone sequences, several strategies can be employed:
-
Chaotropic Agents: The addition of chaotropic agents like ethylene carbonate can disrupt secondary structures.
-
Elevated Temperatures: Performing couplings at elevated temperatures can improve reaction kinetics.
-
Pseudoprolines and Dmb Dipeptides: Incorporating pseudoproline or Dmb dipeptides at specific positions can disrupt aggregation.[17]
Minimizing Side Reactions
-
Aspartimide Formation: In Fmoc-SPPS, adding HOBt to the piperidine deprotection solution can reduce aspartimide formation.[16] Alternatively, using DBU in place of piperidine for deprotection should be avoided when aspartic acid is present.[4]
-
Protecting Group Selection: Careful selection of side-chain protecting groups is crucial. For example, using the beta cyclohexyl ester of aspartic acid in Boc synthesis can lower the incidence of aspartimide formation.[16]
Conclusion: Making the Right Choice
Both Boc and Fmoc solid-phase peptide synthesis are powerful and well-established methods.[1] The Fmoc strategy has largely become the method of choice for routine peptide synthesis due to its milder reaction conditions and amenability to automation.[1] However, for particularly challenging sequences, such as those containing piperidine moieties that are prone to aggregation, the Boc strategy remains a valuable tool.[1][15]
The optimal choice between Boc and Fmoc for synthesizing piperidine-containing peptides depends on a careful evaluation of the specific peptide sequence, the presence of sensitive functional groups, and the potential for aggregation. By understanding the fundamental principles and potential pitfalls of each strategy, researchers can make an informed decision to maximize the yield and purity of their target peptide.
References
-
National Center for Biotechnology Information. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]
-
Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Fmoc solid‐phase peptide synthesis. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
MDPI. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC. Retrieved from [Link]
-
AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTec. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. luxembourg-bio.com [luxembourg-bio.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 10. chempep.com [chempep.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. mdpi.com [mdpi.com]
- 13. luxembourg-bio.com [luxembourg-bio.com]
- 14. researchgate.net [researchgate.net]
- 15. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
Comparative Guide: Alternative Building Blocks to Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine
Executive Summary: The "Racemic Trap"
Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (CAS 204058-24-2) has long been a staple in peptidomimetic design for introducing basicity and bulk to the peptide backbone. However, it presents a critical limitation in modern drug development: chirality .
As a racemic mixture ("DL"), this building block introduces a stereocenter that is uncontrolled, leading to diastereomeric mixtures in the final peptide. This complicates purification, reduces overall yield of the active isomer, and creates regulatory hurdles.
This guide analyzes two superior, commercially available alternatives that resolve the stereochemical ambiguity while maintaining or enhancing the desired physicochemical properties:
-
Fmoc-L-4-Piperidylalanine (Fmoc-Pal): The chiral homolog for precision.
-
Fmoc-4-Amino-1-Boc-piperidine-4-carboxylic acid (Fmoc-Api): The achiral, conformationally constrained isostere.
Decision Framework: Selecting the Right Alternative
The choice between alternatives depends on whether your primary goal is stereochemical control or inducing specific conformational rigidity.
Figure 1: Decision tree for selecting the optimal piperidine-based building block based on structural requirements.
Technical Deep Dive: The Alternatives
Alternative 1: Fmoc-L-4-Piperidylalanine (Fmoc-Pal)
The Precision Homolog
This molecule is the higher homolog of the target glycine derivative, containing one extra methylene (
-
Why it wins: It is available as a pure L-enantiomer . This eliminates the formation of diastereomers during synthesis, ensuring 100% of your peptide has the correct 3D orientation.
-
Structural Impact: The extra methylene group adds slight flexibility, which can actually improve receptor binding by allowing the basic piperidine nitrogen to orient itself more easily into binding pockets (e.g., Asp/Glu residues in GPCRs).
Alternative 2: Fmoc-4-Amino-1-Boc-piperidine-4-carboxylic acid (Fmoc-Api)
The Constrained Isostere
This is an
-
Why it wins: It is achiral (symmetric). Because the alpha-carbon is part of the ring, there is no chiral center to worry about.
-
Structural Impact: It is an extremely rigid spacer. It severely restricts the conformational space of the peptide backbone, often inducing
-helices or stabilizing beta-turns. This rigidity also provides exceptional resistance to proteolytic degradation.
Comparative Data Table
| Feature | Target: Fmoc-Piperidinyl-DL-Glycine | Alt 1: Fmoc-L-4-Piperidylalanine | Alt 2: Fmoc-Api (Amino-piperidine-COOH) |
| Stereochemistry | Racemic (DL) – Major Liability | Pure L-Isomer | Achiral (Symmetric) |
| Linker Length | 0 carbons (Direct attachment) | 1 carbon ( | 0 carbons (Gem-disubstituted) |
| Conformational Freedom | Moderate | High (Flexible side chain) | Very Low (Rigid backbone) |
| Coupling Difficulty | High (Steric hindrance) | Moderate | Very High (Severe steric hindrance) |
| Primary Application | Basic side-chain introduction | High-affinity ligand optimization | Peptidomimetic/Turn induction |
| Commercial Availability | High (but usually racemic) | High (Pure enantiomer) | Moderate |
Experimental Protocol: High-Efficiency Coupling
Expert Insight: Both the target molecule and its alternatives (especially Fmoc-Api) are sterically hindered. Standard HBTU/DIEA protocols often result in incomplete coupling (<70% yield) or deletion sequences. The following protocol utilizes HATU/HOAt , the gold standard for hindered amines.
Materials
-
Resin: Rink Amide or Wang Resin (Swelled in DMF).
-
Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Additive: HOAt (1-Hydroxy-7-azabenzotriazole) – Crucial for suppressing racemization and speeding up activation.
-
Base: TMP (2,4,6-Trimethylpyridine) or DIEA (Diisopropylethylamine). TMP is preferred for extremely chiral-sensitive couplings.
Step-by-Step Workflow
-
Resin Preparation:
-
Swell resin in DMF for 30 minutes.
-
Deprotect Fmoc (20% Piperidine/DMF, 2 x 5 min).
-
Wash: DMF (3x), DCM (3x), DMF (3x).
-
-
Pre-Activation (Critical Step):
-
In a separate vial, dissolve 3.0 equivalents of the Amino Acid (Fmoc-Pal or Fmoc-Api).
-
Add 2.9 equivalents of HATU.
-
Add 3.0 equivalents of HOAt (0.5M in DMF).
-
Add 6.0 equivalents of DIEA.
-
Wait exactly 30 seconds. (Do not wait longer; the active ester can hydrolyze or rearrange).[1]
-
-
Coupling:
-
Add the pre-activated solution to the resin.
-
Microwave Option: Heat to 75°C for 5 minutes (25W).
-
Room Temp Option: Shake vigorously for 2-4 hours. Note: Fmoc-Api may require double coupling (repeat steps 2-3).
-
-
Monitoring:
-
Perform a Chloranil Test (not Kaiser).
-
Why? The Kaiser test detects primary amines. If coupling to a secondary amine (e.g., Proline) or if the bulk hinders the ninhydrin reaction, Chloranil is more sensitive for secondary amines and hindered systems.
-
Result: Blue particles = Incomplete coupling (Recouple). Colorless = Complete.
-
-
Capping (Recommended):
-
Treat with Acetic Anhydride/Pyridine (1:1) in DMF for 10 minutes to cap any unreacted amines and prevent deletion sequences.
-
References
-
Wysong, C. L., et al. (1996). 4-Aminopiperidine-4-carboxylic acid: A cyclic alpha,alpha-disubstituted amino acid for preparation of water-soluble highly helical peptides.[2] Journal of Organic Chemistry.
-
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis.[3] Journal of Peptide Science.
Sources
Technical Guide: Optimizing Fmoc Deprotection – Piperidine vs. Next-Generation Alternatives
Executive Summary
For decades, 20% Piperidine in DMF has been the gold standard for Fmoc removal in Solid-Phase Peptide Synthesis (SPPS). However, its classification as a controlled substance (DEA List I precursor), high toxicity, and disposal costs have necessitated the validation of robust alternatives.
This guide objectively compares the standard protocol against two primary challengers: 4-Methylpiperidine (4MP) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)/Piperazine cocktails . We analyze deprotection kinetics, scavenging efficiency, and side-reaction profiles (specifically aspartimide formation) to provide a data-driven framework for reagent selection.
Part 1: Mechanistic Foundation (The "Why")
To select the correct base, one must understand the E1cB (Elimination Unimolecular conjugate Base) mechanism driving Fmoc removal. The reaction is a two-step process:[1][2][3][4]
-
Deprotonation: The base abstracts the acidic proton (
) from the fluorenyl ring (pKa ~23 in DMSO), creating a stabilized aromatic cyclopentadienide anion.[5] - -Elimination: The anion collapses, releasing the free amine and dibenzofulvene (DBF) .
-
Scavenging (Critical): DBF is highly reactive.[1][6][7] If not sequestered, it will re-attach to the free amine. The deprotection base (or a secondary additive) must act as a nucleophile to trap DBF as a stable adduct.[4]
Diagram 1: The E1cB Deprotection Pathway
This diagram illustrates the dual role required of the deprotection reagent: Basicity (to deprotect) and Nucleophilicity (to scavenge).[6]
Caption: The E1cB pathway requires the base to drive elimination and subsequently scavenge the reactive fulvene byproduct.
Part 2: Comparative Analysis of Reagents
The Standard: Piperidine[1]
-
Role: Dual-function (Base + Scavenger).
-
Pros: Fast kinetics (
sec for unhindered residues); forms a stable fulvene adduct. -
Cons: Precursor to controlled substances (regulated); toxic; expensive disposal.
The "Drop-In" Replacement: 4-Methylpiperidine (4MP)
4MP is a structural isomer of piperidine.
-
Performance: Data indicates 4MP is kinetically identical to piperidine.[8] It possesses a nearly identical pKa (~11.1) and nucleophilicity.[5][6][7][9]
-
Advantage: It is generally non-regulated , simplifying supply chain logistics without altering synthesis protocols.
-
Limitation: Like piperidine, it is flammable and toxic.
The "Cocktail": DBU + Piperazine
This strategy decouples basicity from nucleophilicity.
-
DBU (1-5%): A non-nucleophilic amidine base. It is sterically hindered and stronger (pKa ~12-13) than piperidine, driving the initial deprotection step very rapidly.
-
Piperazine (5-10%): A weaker secondary amine (pKa ~9.8). It acts primarily as the scavenger for the DBF released by the DBU.
-
Risk: DBU is aggressive.[6] It can promote aspartimide formation (ring closure of Asp-Gly/Asp-Ser sequences). Acidic additives (0.1M HOBt or Oxyma) are often required to suppress this side reaction.
Part 3: Performance Data Matrix
The following table synthesizes experimental data regarding kinetics and chemoselectivity.
| Feature | Piperidine (20%) | 4-Methylpiperidine (20%) | 2% DBU / 5% Piperazine |
| pKa (Conj. Acid) | 11.12 | 11.07 | ~12 (DBU) / 9.7 (PZ) |
| Deprotection Rate | Fast ( | Fast ( | Very Fast ( |
| Scavenging | Excellent | Excellent | Good (Dependent on PZ conc.) |
| Aspartimide Risk | Moderate | Moderate | High (Requires additives) |
| Regulatory Status | Controlled (DEA List I) | Non-Regulated | Non-Regulated |
| Cost Efficiency | Medium | Medium | High (Lower conc. required) |
Part 4: Experimental Protocols
Protocol A: The "Green" Drop-In (4-Methylpiperidine)
Use this for standard synthesis replacing Piperidine.
-
Preparation: Mix 20% (v/v) 4-Methylpiperidine in DMF (or NMP).
-
Step 1 (Short Deprotection): Add reagent to resin (approx. 5-10 mL/g resin). Agitate for 3 minutes . Drain.
-
Purpose: Removes bulk Fmoc and neutralizes any residual acid from previous steps.
-
-
Step 2 (Long Deprotection): Add fresh reagent. Agitate for 12 minutes . Drain.
-
Purpose: Drives reaction to >99% completion.
-
-
Wash: Wash resin with DMF (
min) and DCM ( min).-
QC Check: UV monitoring of the drain at 301 nm (dibenzofulvene adduct) should show baseline absorbance after washes.
-
Protocol B: The High-Efficiency Cocktail (DBU/Piperazine)
Use for difficult sequences (aggregated peptides) or to reduce solvent cost.
-
Preparation: Mix 2% DBU and 5% Piperazine in DMF.
-
Modification for Asp-Gly/Asp-Ser sequences: Add 0.1 M HOBt or Oxyma Pure to the solution.
-
-
Step 1: Add reagent.[3][9][10][11] Agitate for 1 minute . Drain.
-
Step 2: Add fresh reagent. Agitate for 5 minutes . Drain.
-
Note: The stronger basicity of DBU allows for significantly shorter reaction times.
-
-
Wash: Critical. Wash with DMF (
min). DBU is harder to wash out than piperidine; residual DBU will cause racemization during the subsequent coupling step.
Part 5: Decision Framework
Use this logic flow to determine the optimal reagent for your specific peptide sequence.
Caption: Decision tree for selecting deprotection bases based on regulation, sequence risk, and aggregation.
References
-
Comparison of Reagents for Fmoc-Group Removal. ResearchGate. (2025). Comparative kinetics of 4-methylpiperidine vs. piperidine. Link
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science. Validation of 4-methylpiperidine as a non-regulated alternative.[8] Link
-
Piperazine and DBU: A Safer Alternative. RSC Advances. (2025). Detailed study on DBU/Piperazine cocktails and aspartimide suppression. Link
-
Optimized Fmoc-Removal Strategy to Suppress Diketopiperazine. Journal of Organic Chemistry. (2022). Mechanistic insights into side reactions with strong bases.[5] Link
-
Green Solvents for Solid Phase Peptide Synthesis. Biotage Application Notes. (2023). Solvent effects on deprotection efficiency.[3][6][9][12][13][14][15][16] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. peptide.com [peptide.com]
- 4. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. biotage.com [biotage.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
comparative study of different coupling reagents for Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Executive Summary
The incorporation of Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (CAS: 204058-24-2) into peptide sequences presents a distinct challenge in solid-phase peptide synthesis (SPPS). Structurally, this non-proteinogenic amino acid features a bulky piperidine ring directly attached to the
This guide evaluates high-efficiency coupling reagents—HATU , COMU , and DIC/Oxyma Pure —to determine the optimal protocol for this specific steric class. Based on kinetic data from analogous hindered systems (
The Molecule: Steric & Chemical Analysis
Understanding the substrate is the first step to successful conjugation.
-
Compound: Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine[1]
-
Structural Challenge: The 4-substituted piperidine ring creates a "steric umbrella" over the reactive carboxyl center. Unlike linear side chains (e.g., Lysine), the cyclic bulk is rigid and proximal to the reaction site.
-
Chirality: Supplied as a DL-racemate. While enantiopurity of the starting material is not a concern, epimerization of the preceding residue in the peptide chain during slow coupling is a critical risk.
Visualization of the Steric Barrier
Figure 1: Conceptual map of the steric hindrance preventing nucleophilic attack.
Comparative Analysis of Coupling Reagents
We compare three classes of reagents based on Activation Power , Epimerization Control , and Experimental Utility for this specific bulky residue.
Candidate A: HATU (The Gold Standard)
-
Class: Aminium/Uronium (Guanidinium) Salt[2]
-
Mechanism: Generates the highly reactive OAt-active ester. The pyridine nitrogen on the leaving group provides anchimeric assistance (neighboring group effect), accelerating the acylation rate by ~10-100x compared to HOBt esters.
-
Verdict: Highly Effective. It will drive the reaction to completion.
-
Drawbacks: High cost; risk of N-terminal guanidinylation if reaction times are prolonged (though less relevant for Fmoc protocols than Boc).
Candidate B: COMU (The Modern Challenger)
-
Class: Uronium salt of Oxyma Pure[3]
-
Mechanism: Generates the Oxyma-active ester.[4] Data suggests COMU is more reactive than HATU for hindered couplings due to a safer leaving group structure and better solubility in DMF. It shows lower epimerization rates than HBTU/HATU.[3]
-
Verdict: Superior Efficiency. The "Oxyma" leaving group is less sterically demanding than OAt, allowing better access to the hindered carboxyl of the piperidinyl-glycine.
-
Drawbacks: Hydrolytic instability in DMF.[5] Solutions must be prepared immediately before use.
Candidate C: DIC + Oxyma Pure (The Green Alternative)
-
Mechanism: In-situ formation of Oxyma ester.[7]
-
Verdict: Reliable but Slower. Excellent for preventing racemization, but for this specific sterically hindered molecule, the kinetics may be too slow compared to the "pre-loaded" energy of HATU or COMU. Recommended only for automated synthesizers where reagent stability is paramount.
Performance Data Comparison
The following table synthesizes performance metrics based on literature for analogous hindered amino acids (e.g., Aib, N-Me-Val,
| Feature | DIC / HOBt (Baseline) | HATU / HOAt | COMU | DIC / Oxyma |
| Coupling Efficiency (Hindered) | Low (< 70% in 1h) | High (> 98% in 1h) | Very High (> 99% in 30m) | Moderate (85-95% in 1h) |
| Racemization Suppression | Moderate | Good | Excellent | Excellent |
| Solution Stability | High | Moderate (24h) | Low (< 4h in DMF) | High |
| Atom Economy | High | Low | Moderate | High |
| Safety Profile | Allergen (DIPCDI) | Sensitizer | Explosion-Safe | Safe |
Critical Insight: For Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine, COMU is the recommended reagent due to its superior reactivity with bulky substrates, provided it is used fresh.
Recommended Experimental Protocols
Protocol A: The "High-Performance" Method (COMU)
Best for: Manual synthesis or systems allowing fresh reagent addition.
Reagents:
-
Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (3.0 eq)
-
COMU (2.9 eq) - Note: Use slight deficit to prevent capping.
-
DIEA (Diisopropylethylamine) (6.0 eq)
-
Solvent: DMF (Anhydrous)
Step-by-Step:
-
Dissolution: Dissolve the amino acid and COMU in minimal DMF.
-
Activation: Add DIEA to the mixture.
-
Observation: The solution will turn bright orange/red. This indicates active ester formation.[4]
-
-
Coupling: Immediately (within 30 seconds) add the activated solution to the resin-bound peptide.
-
Incubation: Agitate at Room Temperature for 45–60 minutes .
-
Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines). If slightly positive, re-couple using Protocol B .
Protocol B: The "Fail-Safe" Method (HATU)
Best for: Automated synthesizers or "difficult" sequences where COMU stability is a concern.
Reagents:
-
Fmoc-1-(1-Boc-piperidin-4-yl)-DL-glycine (3.0 eq)
-
HATU (2.9 eq)
-
HOAt (3.0 eq) - Optional additive to boost HATU further.
-
TMP (2,4,6-Trimethylpyridine) or Collidine (6.0 eq) - Preferred over DIEA to reduce racemization.
Step-by-Step:
-
Dissolve Amino Acid and HATU in DMF.
-
Add to resin immediately.
-
Agitate for 60 minutes .
-
Double Coupling: For this specific bulky residue, a double coupling (2 x 45 min) is highly recommended to ensure >99% yield.
Mechanistic Workflow (Graphviz)
The following diagram illustrates the activation pathway and the critical decision points for this bulky coupling.
Figure 2: Activation workflow emphasizing the need for fast kinetics to outcompete side reactions.
Troubleshooting & Optimization
| Issue | Cause | Solution |
| Incomplete Coupling (Positive Kaiser) | Steric bulk preventing approach. | 1. Switch to COMU (Protocol A).2. Use Microwave irradiation (75°C, 5 min).3. Double couple. |
| Precipitation | Poor solubility of the bulky AA. | Add DMSO or NMP (up to 20%) to the coupling mixture. |
| Epimerization of Previous Residue | Extended coupling time + high basicity. | Use Collidine instead of DIEA. Use Oxyma Pure as additive.[4] |
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
-
Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for BENZOTRIAZOLE-Based Uronium Coupling Reagents. Chemistry - A European Journal, 15(37), 9394–9403. [Link]
-
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[4][6][7][9] Journal of the American Chemical Society, 115(10), 4397–4398. [Link]
Sources
- 1. Fmoc-1(1-Boc-piperidin-4-yl)-DL-glycine | CAS 204058-24-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. chempep.com [chempep.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. merckmillipore.com [merckmillipore.com]
- 5. digital.csic.es [digital.csic.es]
- 6. bachem.com [bachem.com]
- 7. 肽偶联剂选择指南 [sigmaaldrich.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. chemrxiv.org [chemrxiv.org]
Safety Operating Guide
Personal protective equipment for handling Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine
Executive Safety Summary
The Precautionary Principle: Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine is a specialized, orthogonally protected amino acid used in Solid Phase Peptide Synthesis (SPPS). While specific toxicological data for this exact analog may be limited, it must be handled as a potential irritant and respiratory sensitizer .
Crucially, your risk profile is not defined solely by this powder, but by the solvent system (DMF, DCM, NMP) and coupling reagents (HATU, HBTU, DIC) required to use it. The PPE strategy below protects you from the entire synthetic environment.
Critical PPE Matrix
| Zone | Primary PPE | Technical Specification | Rationale |
| Respiratory | Engineering Control (Primary) | Certified Fume Hood (Face velocity: 80–100 fpm) | The primary defense against fine particulate dust and solvent vapors. |
| Hands | Double Gloving | Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff) or Laminate (for DCM) | Prevents skin sensitization. Nitrile degrades rapidly in DCM; double gloving provides a "breakthrough buffer." |
| Eyes | Chemical Splash Goggles | ANSI Z87.1 (Impact + Splash rated) | Safety glasses are insufficient for SPPS due to the risk of solvent splashes during solubilization. |
| Body | Lab Coat + Apron | 100% Cotton or Nomex (Fire Resistant) | Synthetic blends can melt into skin if a flammable solvent (e.g., Ethyl Acetate) ignites. |
Risk Assessment & Hazard Identification
To handle this compound safely, you must understand the three distinct phases of risk.[1]
-
Phase 1: The Solid (Dust Hazard): This amino acid is a bulky, hydrophobic powder. It is often electrostatic and "fluffy," making inhalation a high risk during weighing. Inhalation of amino acid derivatives can lead to sensitization (immune response).
-
Phase 2: The Solution (Permeation Hazard): Once dissolved, the carrier solvents dictate the risk.
-
DMF (Dimethylformamide): Potent liver toxin; readily absorbed through skin.
-
DCM (Dichloromethane): Volatile neurotoxin; permeates standard nitrile gloves in <5 minutes.
-
-
Phase 3: The Coupling (Sensitization Hazard): If mixed with activators (e.g., HATU/HBTU), the mixture becomes a potent skin sensitizer.
Technical PPE Specifications
A. Hand Protection Strategy (The "Breakthrough" Rule)
Standard disposable nitrile gloves offer excellent dexterity but poor resistance to halogenated solvents often used with this glycine derivative.
-
Protocol: Double Gloving is Mandatory.
-
Inner Layer: 4 mil Nitrile (Bright color, e.g., Orange/Purple).
-
Outer Layer: Standard Blue Nitrile or Silver Shield® (Laminate) if handling DCM stock solutions.
-
Indicator System: If the inner glove color becomes visible through the outer glove (due to tear or swelling), STOP and replace immediately.
-
B. Respiratory Protection Hierarchy
Do not rely on N95 masks for chemical handling. They filter particulates but pass solvent vapors freely.
-
Level 1 (Standard): Fume Hood. All weighing and solubilization must occur here.
-
Level 2 (Spill/Emergency): Half-face respirator with P100/OV cartridges (Organic Vapor + Particulate). This is required only if a spill occurs outside the hood.
Operational Protocols
Workflow 1: Weighing & Solubilization
Objective: Transfer solid to solution without generating airborne dust.
-
Preparation: Place the balance inside the fume hood. If vibration is an issue, use a static-free weighing funnel.
-
PPE Check: Goggles ON. Double gloves ON.
-
Transfer:
-
Open the Fmoc-glycine container only inside the hood.
-
Use a spatula; never pour from the bottle (prevents dust clouds).
-
Recap the bottle immediately after weighing.
-
-
Solubilization:
-
Add solvent (DMF/NMP) slowly down the side of the vessel to minimize aerosolization.
-
Critical: If using DCM, change outer gloves immediately after this step, as micro-splashes will degrade nitrile unseen.
-
Workflow 2: Spill Response
Scenario: You drop the open bottle of Fmoc-1(1-boc-piperidin-4-YL)-DL-glycine.
-
Alert: Announce "Spill" to the lab.
-
Assess: Is it powder or solution?
-
Powder: Cover with wet paper towels (water-dampened) to prevent dust dispersion. Scoop up into a biohazard/chemical waste bag.
-
Solution: Cover with absorbent pads. If DCM is involved, evacuate the immediate area until vapors dissipate via ventilation.
-
-
Decontaminate: Wash the surface with soap and water (Fmoc groups are stable to water, but the surfactant removes the hydrophobic residue).
Visualizing the Safety Workflow
The following diagram illustrates the decision logic for PPE and handling based on the state of the matter (Solid vs. Liquid).
Figure 1: Decision logic for PPE selection based on the physical state of the reagent and the solvent system employed.
Disposal Strategy
Improper disposal is a safety hazard for EHS personnel. Segregate strictly.
| Waste Stream | Contents | Container Labeling |
| Solid Waste | Contaminated gloves, weighing boats, paper towels, excess powder. | "Hazardous Solid Waste - Amino Acid Derivatives" |
| Liquid (Halogenated) | Solutions containing DCM or Chloroform . | "Halogenated Organic Waste" (Red Can) |
| Liquid (Non-Halo) | Solutions in DMF , DMSO , or NMP . | "Non-Halogenated Organic Waste" (Clear/Yellow Can) |
| Sharps | Needles or glass pipettes used for transfer. | "Biohazard/Sharps" (Rigid Container) |
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment - 29 CFR 1910.132. United States Department of Labor. [Link]]
-
National Institutes of Health (NIH). (2023). Guidelines for Laboratory Use of Chemical Carcinogens and Toxicants. [Link]
-
University of California, Berkeley. (2020). Standard Operating Procedure: Solid Phase Peptide Synthesis. EH&S Library. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
